Endothelin-1 Acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C111H163N25O34S5 |
|---|---|
Molecular Weight |
2552.0 g/mol |
IUPAC Name |
acetic acid;3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H159N25O32S5.C2H4O2/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160;1-2(3)4/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166);1H3,(H,3,4) |
InChI Key |
HQZSYSWHUFYOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Endothelin-1 (ET-1): A Practical Guide to Selecting and Utilizing Free Base vs. Acetate Salt Forms in Research
An In-Depth Technical Guide for Researchers
Abstract
Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, is a cornerstone molecule in cardiovascular research and drug development.[1][2] Its involvement in a myriad of physiological processes, from vascular tone regulation to cell proliferation, makes it a critical tool for in vitro and in vivo studies.[3][4] Researchers sourcing synthetic ET-1 are often presented with two primary forms: the free base and the acetate salt. While biochemically targeting the same receptors, the choice between these forms has significant practical consequences for experimental design, accuracy, and reproducibility. This guide provides an in-depth analysis of the chemical distinctions, physicochemical properties, and practical implications of using ET-1 free base versus its acetate salt, empowering researchers to make informed decisions for their specific applications.
The Molecular Foundation: Understanding Endothelin-1
First isolated from porcine aortic endothelial cells, Endothelin-1 is the most prominent member of the endothelin family.[1] It exerts its biological effects by binding to two distinct G-protein coupled receptors: the Endothelin A (ETA) receptor, primarily located on vascular smooth muscle cells and mediating vasoconstriction, and the Endothelin B (ETB) receptor, found on endothelial cells where it can mediate vasodilation, and also on smooth muscle cells contributing to constriction.[5][6][7][8] The intricate balance of these signaling pathways is crucial for cardiovascular homeostasis.[1]
The synthesis of ET-1 is a multi-step process beginning with a precursor, preproendothelin-1. This is cleaved to form big ET-1, which is then processed by endothelin-converting enzymes (ECE) to yield the active 21-amino acid peptide.[7][8] Understanding this pathway is vital, but for the bench scientist using synthetic ET-1, the critical journey begins with the small vial of lyophilized powder received from a supplier. The form of this powder—free base or acetate salt—dictates how it must be handled, stored, and prepared.
The Core Distinction: Free Base vs. Acetate Salt
The fundamental difference between the two forms lies in the presence or absence of a counter-ion. Synthetic peptides are typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a process that often employs solvents containing acids like acetic acid or trifluoroacetic acid (TFA).
-
Endothelin-1 Free Base: This is the purified peptide in its native state, with no associated counter-ions. The basic functional groups (e.g., the N-terminus and the side chains of Arginine, Lysine, and Histidine residues) are not ionically paired with an acid from the purification process.
-
Endothelin-1 Acetate Salt: During purification or through a subsequent salt exchange process, acetate ions (CH₃COO⁻) from the acetic acid in the HPLC mobile phase form ionic bonds with the positively charged sites on the peptide. This results in a salt form of the peptide.
This seemingly minor chemical difference has profound effects on the peptide's physical properties and, consequently, its handling in the laboratory.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the free base and acetate salt should be guided by a clear understanding of their differing properties. The causality is simple: the ionic nature of the salt form enhances its interaction with polar solvents like water.
| Property | Endothelin-1 Free Base | This compound Salt | Causality & Scientific Insight |
| Solubility | Poor in aqueous buffers (pH 7.4). May require organic solvents (e.g., DMSO) or acidic conditions for initial dissolution. | Excellent in aqueous buffers (e.g., water, PBS, cell culture media).[9][10] | The acetate counter-ions increase the polarity and ionic character of the molecule, disrupting the peptide's intermolecular forces and allowing for favorable interactions with water molecules. This is the single most important practical difference for biologists. |
| Molecular Weight | Lower (approx. 2491.9 g/mol for the human form).[10] | Higher (MW of free base + MW of associated acetate ions). The exact MW depends on the number of salt-forming sites. | The addition of acetate ions (CH₃COO⁻, MW ≈ 59 g/mol ) increases the overall mass. This must be accounted for in molar calculations to avoid under-dosing. |
| Hygroscopicity | Less hygroscopic. | More hygroscopic (tends to absorb moisture from the air).[11] | Salts are generally more hygroscopic than their free base counterparts. This necessitates careful handling, such as allowing the vial to equilibrate to room temperature before opening to prevent condensation.[12] |
| Stability (Solid) | Generally stable when stored properly (frozen, desiccated). | Generally stable, though the increased hygroscopicity can be a liability if not stored in a dry environment. | For both forms, lyophilized peptides should be stored at -20°C or colder for long-term stability.[11][13] Peptides containing Cys and Met, like ET-1, are susceptible to oxidation. |
| pH of Solution | The pH will be determined by the peptide's isoelectric point and the solvent. | Dissolving in unbuffered water will result in a slightly acidic solution due to the presence of acetic acid. | This is an important consideration. The stock solution should be prepared in a buffer or the pH should be adjusted to be compatible with the experimental system. |
| Biological Activity | Biologically active peptide. | Biologically active peptide. | On a mole-for-mole basis, the activity is identical . However, weighing out 1 mg of the acetate salt provides fewer moles of the active ET-1 peptide than 1 mg of the free base due to the higher molecular weight. |
Practical Guidance for the Researcher
Which Form Should You Choose?
The decision tree is straightforward and hinges on the intended application.
Self-Validating Experimental Protocols
Adherence to rigorous protocols is essential for trustworthy and reproducible data. The following methods are designed as self-validating systems.
Protocol 1: Preparation of a 100 µM ET-1 Acetate Salt Stock Solution
Objective: To accurately prepare a concentrated, stable stock solution for subsequent dilution in experimental assays.
Materials:
-
This compound Salt (e.g., 1 mg vial)
-
Sterile, nuclease-free water or 0.1% acetic acid in water
-
Calibrated pipettes
-
Low-protein-binding microcentrifuge tubes
Methodology:
-
Pre-use Check: Before opening, visually inspect the vial. The lyophilized peptide should be a white, fluffy powder. Note the supplier-provided net peptide content or purity and the molecular weight of the acetate salt.
-
Equilibration (Trustworthiness Pillar): Allow the sealed vial to sit at room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic peptide upon opening, which would lead to inaccurate weighing and potential degradation.
-
Calculation (Accuracy Pillar):
-
Let's assume: 1 mg of product, with a net peptide content of 85% (the rest being water and counter-ions), and a supplier-provided MW of 2670 g/mol for the acetate salt.
-
Actual peptide mass = 1 mg * 0.85 = 0.85 mg = 850 µg.
-
Moles of peptide = 0.850 mg / 2670 g/mol = 0.000318 mmol = 0.318 µmol.
-
Volume for 100 µM stock = 0.318 µmol / 0.0001 mol/L = 3.18 L = 3180 µL.
-
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully add the calculated volume (3180 µL) of sterile water. Use of oxygen-free water is recommended to minimize oxidation. [10]5. Dissolution: Cap the vial tightly and gently vortex or swirl. Allow it to sit at room temperature for a few minutes to ensure complete dissolution. Do not sonicate aggressively as it can cause peptide degradation.
-
Aliquoting & Storage (Reproducibility Pillar): Dispense the stock solution into single-use, low-protein-binding aliquots (e.g., 20 µL). Store immediately at -20°C for short-term or -80°C for long-term storage. [11][12]Avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based Calcium Mobilization Assay
Objective: To measure ET-1 induced Gq-coupled receptor activation by quantifying changes in intracellular calcium concentration.
Materials:
-
Adherent cells expressing ETA/ETB receptors (e.g., A7r5, vascular smooth muscle cells)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Fura-2 AM)
-
Probenecid (an anion-exchange transport inhibitor that prevents dye leakage)
-
ET-1 stock solution (from Protocol 1)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic read capability and automated injection (e.g., FLIPR® system). [14] Methodology:
-
Cell Plating: Seed cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the dye and probenecid in the assay buffer.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Plate Preparation:
-
Prepare a separate 96-well plate with serial dilutions of ET-1. Start with a high concentration (e.g., 1 µM) and perform 1:10 dilutions in assay buffer to generate a dose-response curve. Include buffer-only wells as a negative control.
-
-
Measurement (Self-Validation):
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically inject a set volume (e.g., 25 µL) from the compound plate into the cell plate.
-
Immediately following injection, continue to record the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the ET-1 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). An EC₅₀ in the picomolar to low nanomolar range is expected for ET-1. [10]
Conclusion
The distinction between Endothelin-1 free base and its acetate salt is not merely academic; it is a critical practical detail that directly impacts the reliability and success of experimental work. The superior aqueous solubility of the acetate salt makes it the default, recommended choice for virtually all biological applications. By understanding the causal links between the chemical form and the physicochemical properties, and by implementing rigorous, self-validating protocols, researchers can confidently harness the power of this potent peptide to drive discovery in cardiovascular science and beyond. Always refer to the manufacturer's certificate of analysis for peptide content and the correct molecular weight to ensure accurate and reproducible results.
References
- Vertex AI Search. (n.d.). CAS 117399-94-7 Endothelin-1 (human, bovine, dog, mouse, porcine, rat) acetate salt.
-
Davenport, A. P., Hyndman, K. A., Dhaun, N., Southan, C., Kohan, D. E., Pollock, J. S., Pollock, D. M., Webb, D. J., & Maguire, J. J. (2023). Endothelin-1 in Health and Disease. International Journal of Molecular Sciences, 24(14), 11373. [Link]
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Dhaun, N., & Webb, D. J. (2023). Endothelin-1 in Health and Disease. Cells, 12(14), 1832. [Link]
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Ponder, J. W., & Richards, F. M. (1991). Conformational analysis of endothelin-1: effects of solvation free energy. Journal of molecular biology, 222(4), 1147-1162. [Link]
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Kirkby, N. S., et al. (2008). Endothelin-1. The Journal of Clinical Investigation, 118(10), 3290-3297. [Link]
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Schiffrin, E. L. (2001). Endothelium-derived endothelin-1. Current hypertension reports, 3(1), 69-76. [Link]
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YouTube. (2024, January 8). Endothelin-1 in Hemodialysis Patients. [Link]
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Wikipedia. (n.d.). Endothelin 1. Retrieved February 6, 2026, from [Link]
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Barton, M., & Yanagisawa, M. (2019). Endothelin: 30 Years From Discovery to Therapy. Hypertension, 74(6), 1232-1265. [Link]
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Speed, J. S., et al. (2015). Endothelin-1 as a master regulator of whole-body Na+ homeostasis. The FASEB Journal, 29(6), 2456-2465. [Link]
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Bubb, K. J., et al. (2021). Endothelin-1 axes in the framework of predictive, preventive and personalised (3P) medicine. EPMA Journal, 12(3), 307-332. [Link]
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Davenport, A. P., & Maguire, J. J. (2014). Endothelin. Pharmacological Reviews, 66(4), 940-987. [Link]
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Jain, A., & Sankar, P. (2023). Physiology, Endothelin. In StatPearls. StatPearls Publishing. [Link]
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ResearchGate. (n.d.). Endothelin-1 directly modulates its own secretion: Studies utilising the cell immunoblot technique. Retrieved February 6, 2026, from [Link]
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Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved February 6, 2026, from [Link]
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Watts, S. W., et al. (2004). Endothelin-1-induced venous contraction is maintained in DOCA-salt hypertension; studies with receptor agonists. British Journal of Pharmacology, 141(3), 469-478. [Link]
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D'Orléans-Juste, P., et al. (2016). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Advances in pharmacology (San Diego, Calif.), 77, 261-294. [Link]
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Reynolds, E. E., & Mok, L. L. (1990). Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells. Biochemical and biophysical research communications, 171(2), 520-525. [Link]
-
Nambi, P., et al. (1994). Identification of Receptor Binding and Activation Sites in Endothelin-1 by Use of Site-Directed Mutagenesis. Circulation Research, 74(3), 449-455. [Link]
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GeneGlobe. (n.d.). Endothelin-1 Signaling. Retrieved February 6, 2026, from [Link]
-
Ikeda, U., et al. (1997). Endothelin-1 Inhibits Nitric Oxide Synthesis in Vascular Smooth Muscle Cells. Hypertension, 29(1), 65-69. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 6, 2026, from [Link]
-
Johnson, J., et al. (2018). A network map of endothelin mediated signaling pathway. Journal of cell communication and signaling, 12(1), 223-230. [Link]
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University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved February 6, 2026, from [Link]
-
RayBiotech. (n.d.). Human Endothelin-1 ELISA Kit. Retrieved February 6, 2026, from [Link]
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GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 6, 2026, from [Link]
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Company of Biologists. (2023). Endothelin signaling in development. Retrieved February 6, 2026, from [Link]
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Neubauer, S., et al. (1990). Effects of Endothelin-1 in Isolated Perfused Rat Heart. Journal of Cardiovascular Pharmacology, 16(1), 1-8. [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved February 6, 2026, from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved February 6, 2026, from [Link]
Sources
- 1. Endothelin-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin 1 - Wikipedia [en.wikipedia.org]
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- 4. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
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The Dichotomous Signaling of Endothelin-1: A Technical Guide to the ET-A and ET-B Receptor Mechanisms
Introduction: The Endothelin System - A Potent Regulator of Vascular Homeostasis
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide, primarily produced by vascular endothelial cells, that plays a critical role in the regulation of vascular tone and cardiovascular homeostasis.[1] Its physiological and pathophysiological effects are mediated through the activation of two distinct G protein-coupled receptors (GPCRs): the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors.[2] While both receptors are activated by ET-1, they often initiate opposing physiological responses, a dichotomy that is central to their therapeutic targeting in various diseases, including pulmonary arterial hypertension, heart failure, and certain cancers.[3][4]
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ET-1's action on ET-A and ET-B receptors. We will dissect the distinct signaling cascades, provide field-proven insights into their experimental investigation, and offer detailed protocols for key assays, empowering researchers and drug development professionals to navigate the complexities of the endothelin system.
The Endothelin Receptors: Structure and Cellular Distribution
The ET-A and ET-B receptors are rhodopsin-type GPCRs characterized by seven transmembrane domains.[5] Their cellular localization is a key determinant of their functional effects.
-
ET-A Receptors: Predominantly located on vascular smooth muscle cells.[1] Their activation by ET-1 is the primary driver of vasoconstriction and cellular proliferation.[6][7]
-
ET-B Receptors: Exhibit a more diverse distribution. On endothelial cells, their activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[8] They are also involved in the clearance of circulating ET-1.[4] However, ET-B receptors are also found on smooth muscle cells, where their activation can contribute to vasoconstriction.[9]
Canonical Signaling Pathways: A Tale of Two Receptors
The binding of ET-1 to its receptors initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins. While both receptors can couple to the Gq protein, their signaling pathways diverge, leading to distinct cellular outcomes.[5][10]
ET-A Receptor Signaling: The Vasoconstrictor and Proliferative Pathway
Activation of the ET-A receptor by ET-1 predominantly couples to Gαq/11 proteins.[11] This initiates a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This rapid increase in intracellular Ca2+ is a hallmark of ET-A receptor activation.
-
Protein Kinase C (PKC) Activation: DAG, in concert with the elevated intracellular Ca2+, activates PKC. PKC, in turn, phosphorylates a multitude of downstream targets, contributing to smooth muscle contraction and cell proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: ET-A receptor activation also leads to the stimulation of the MAPK pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] This pathway is crucial for the mitogenic effects of ET-1, promoting cell growth and proliferation.[4]
Caption: ET-A Receptor Signaling Cascade.
ET-B Receptor Signaling: A Dichotomous Role
The signaling pathways activated by the ET-B receptor are more complex and context-dependent, reflecting its diverse cellular localizations.
-
On Endothelial Cells (Vasodilation): ET-B receptors on endothelial cells primarily couple to Gαi. This leads to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
-
On Smooth Muscle Cells (Vasoconstriction): Similar to ET-A receptors, ET-B receptors on smooth muscle cells can couple to Gαq/11, leading to PLC activation, increased intracellular Ca2+, and vasoconstriction.[9]
-
ET-1 Clearance: A significant function of ET-B receptors, particularly in the lungs and kidneys, is the internalization and clearance of circulating ET-1, thereby regulating its systemic levels.[4]
Caption: Dichotomous Signaling of the ET-B Receptor.
Quantitative Data Summary
| Parameter | ET-A Receptor | ET-B Receptor | Reference(s) |
| Primary Location | Vascular Smooth Muscle Cells | Endothelial Cells, Smooth Muscle Cells | [1] |
| Primary G Protein Coupling | Gαq/11 | Gαi (Endothelial), Gαq/11 (Smooth Muscle) | [5][11] |
| Primary Physiological Effect | Vasoconstriction, Proliferation | Vasodilation (Endothelial), Vasoconstriction (Smooth Muscle), ET-1 Clearance | [4][7][8] |
| ET-1 Binding Affinity | High | High | [5] |
Experimental Protocols for Studying ET-1 Receptor Signaling
A thorough investigation of ET-1 receptor signaling requires a multi-faceted approach, employing a range of in vitro assays. Here, we provide detailed, step-by-step methodologies for three key experiments.
Fluorescence-Based Intracellular Calcium Mobilization Assay
This assay is a cornerstone for studying GPCRs that signal through the Gαq pathway, providing a real-time measurement of receptor activation.[6]
Principle: Cells expressing the endothelin receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon ET-1 stimulation, the increase in intracellular calcium leads to a proportional increase in fluorescence intensity, which is measured using a fluorescence plate reader.[7]
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., HEK293 or CHO cells stably expressing either ET-A or ET-B receptors) in a 96-well, black-walled, clear-bottom plate and culture overnight at 37°C with 5% CO2.
-
Dye Loading:
-
Prepare a calcium dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including probenecid to prevent dye leakage.
-
Aspirate the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 20-30 minute incubation at room temperature in the dark.[9][12]
-
-
Compound Preparation: Prepare serial dilutions of ET-1 and any antagonists to be tested in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence Measurement:
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record the basal fluorescence for a short period (e.g., 10-20 seconds).
-
Add the ET-1 or antagonist solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).[8]
-
-
Data Analysis: The change in fluorescence intensity is calculated relative to the baseline. For dose-response curves, plot the peak fluorescence response against the logarithm of the ET-1 concentration to determine the EC50.
Caption: Workflow for a Calcium Mobilization Assay.
Western Blot Analysis of ERK1/2 Phosphorylation
This technique is used to assess the activation of the MAPK pathway, a key downstream signaling event for both ET-A and ET-B receptors, particularly in the context of cell proliferation.
Principle: Following stimulation with ET-1, cells are lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated (activated) and total forms of ERK1/2. The relative amount of phosphorylated ERK1/2 indicates the extent of pathway activation.[13]
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture cells to near confluency in appropriate culture dishes. Starve the cells in serum-free medium for several hours before stimulating with ET-1 for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[14][15]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[16]
-
Quantify the band intensities using densitometry software.
-
Radioligand Binding Assay
This is the gold standard for determining the affinity of ligands for a receptor and for quantifying receptor density.[1]
Principle: A radiolabeled ligand (e.g., [125I]-ET-1) is incubated with a preparation of cells or membranes expressing the endothelin receptor. The amount of radioligand bound to the receptor is measured, typically after separating the bound from the free radioligand by filtration.[17]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.[18]
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, the radiolabeled ligand (at a fixed concentration for competition assays or varying concentrations for saturation assays), and, for competition assays, varying concentrations of an unlabeled competitor ligand (e.g., unlabeled ET-1 or a specific antagonist).[18]
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.[19]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add a scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding against the radioligand concentration to determine the Kd (dissociation constant, a measure of affinity) and Bmax (maximum number of binding sites, a measure of receptor density).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki (inhibitory constant) can be calculated.[18]
-
Conclusion: A Complex System with Therapeutic Promise
The divergent signaling pathways of the ET-A and ET-B receptors, coupled with their distinct cellular distributions, create a complex but elegant system for the fine-tuning of vascular tone and cellular growth. Understanding the intricacies of these mechanisms is paramount for the rational design of therapeutic agents that can selectively modulate the endothelin system. The experimental approaches detailed in this guide provide a robust framework for researchers to dissect these pathways, paving the way for novel treatments for a range of cardiovascular and proliferative diseases.
References
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022, July 29). YouTube. Retrieved February 6, 2026, from [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved February 6, 2026, from [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. (2018, February 20). JoVE. Retrieved February 6, 2026, from [Link]
-
Anwar, A., & Tuba, M. (n.d.). Physiology, Endothelin. StatPearls. Retrieved February 6, 2026, from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 6, 2026, from [Link]
-
Endothelin-1 Activation of the Endothelin B Receptor Modulates Pulmonary Endothelial CX3CL1 and Contributes to Pulmonary Angiogenesis in Experimental Hepatopulmonary Syndrome. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Cardioprotective Signaling by Endothelin. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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Radioligand binding assays and their analysis. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Activation mechanism of endothelin ETB receptor by endothelin-1. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Signalling pathways activated by endothelin-1 to sensitize the... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Structural insights into endothelin receptor signalling. (n.d.). The Journal of Biochemistry. Retrieved February 6, 2026, from [Link]
-
Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. (2024, November 25). Frontiers. Retrieved February 6, 2026, from [Link]
-
Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
2.6. Measurement of ERK1/2 Phosphorylation by SDS-PAGE and Western Blot Analysis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
The canonical pathway of ET-1. Active ET-1 is synthesized from... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Representative scheme of signaling pathways involved in ET-1-induced/ET... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022, September 25). Frontiers. Retrieved February 6, 2026, from [Link]
-
Western blot band for Erk and phopho(p). (2012, December 3). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 6, 2026, from [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017, March 29). YouTube. Retrieved February 6, 2026, from [Link]
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- 19. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
A Technical Guide to the Amino Acid Sequence and Peptide Purity of Endothelin-1 Acetate
Introduction: The Significance of Endothelin-1 in Research
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1][2] Primarily synthesized by vascular endothelial cells, its discovery in 1988 marked a significant milestone in understanding the regulation of vascular tone.[1] ET-1 is involved in a multitude of physiological processes, including cell proliferation, hormone production, and cardiac contraction.[3][4] Its profound biological effects have implicated it in the pathophysiology of various diseases such as hypertension, heart failure, and pulmonary hypertension, making it a key target for drug development and biomedical research.[2][5]
This technical guide provides an in-depth exploration of the fundamental molecular characteristics of human Endothelin-1, specifically its amino acid sequence and the rigorous analytical methodologies required to ascertain its purity. The acetate salt form of ET-1 is commonly used in research due to its stability and solubility in aqueous solutions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is paramount for ensuring the validity, reproducibility, and safety of experimental outcomes.
Part 1: The Molecular Blueprint: Endothelin-1 Amino Acid Sequence and Structure
The biological activity of Endothelin-1 is intrinsically linked to its primary amino acid sequence and its complex three-dimensional structure.
Primary Amino Acid Sequence
Human Endothelin-1 is a 21-amino acid polypeptide.[2][3][6] The linear sequence of amino acids is as follows:
H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH [7]
This specific sequence dictates the peptide's physicochemical properties and is fundamental to its interaction with its receptors.
Structural Features and Physicochemical Properties
A defining characteristic of mature ET-1 is its bicyclic structure, formed by two intramolecular disulfide bridges.[1] These covalent bonds link the cysteine residues at positions 1 and 15 (Cys¹-Cys¹⁵) and at positions 3 and 11 (Cys³-Cys¹¹).[1][7] This rigid cyclic core is essential for maintaining the conformational stability of the peptide, which is critical for its high-affinity binding to the endothelin receptors (ETA and ETB).[1][8]
| Property | Value | Source |
| Molecular Weight | ~2492 Da | [1][3] |
| Molecular Formula | C₁₀₉H₁₅₉N₂₅O₃₂S₅ | [7] |
| Number of Amino Acids | 21 | [2][3][6] |
| Disulfide Bridges | Cys¹-Cys¹⁵, Cys³-Cys¹¹ | [1][7] |
| Isoelectric Point (pI) | Theoretically calculated | Varies with calculation method |
| Extinction Coefficient | Theoretically calculated | Varies with calculation method |
Note: Theoretical values for pI and extinction coefficient can be calculated using online tools based on the amino acid sequence.
The compact and constrained structure conferred by the disulfide bonds enhances the peptide's resistance to proteolytic degradation, contributing to a longer biological half-life compared to linear peptides of similar size.[1]
Part 2: A Trifecta of Analytical Rigor: Determining Peptide Purity
The following sections detail the three cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely used and powerful technique for assessing the purity of synthetic peptides.[9][10] It separates the target peptide from its impurities based on differences in their hydrophobicity.
The choice of HPLC parameters is critical for achieving optimal separation. A well-designed method ensures that even closely related impurities are resolved from the main peptide peak.
-
Stationary Phase (Column): C18 columns are the workhorse for peptide analysis due to their broad applicability.[11][12] The long alkyl chains provide sufficient hydrophobicity to retain most peptides. For highly hydrophobic peptides, a C8 or C4 column might be chosen to reduce retention time and improve peak shape.[11]
-
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the peptides.[9][13] The gradual increase in organic solvent concentration decreases the polarity of the mobile phase, causing more hydrophobic molecules to elute later.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a concentration of 0.1%.[9][11] TFA serves two purposes: it acidifies the mobile phase to ensure the ionization state of the peptide's acidic and basic residues is consistent, and it acts as an ion-pairing agent, masking the charges on the peptide and improving peak shape.
-
Detection: Peptides are typically detected by their absorbance at 214 nm, which corresponds to the absorbance of the peptide bond.[11] This allows for the detection of all peptides, regardless of their amino acid composition. Absorbance at 280 nm can also be used if the peptide contains aromatic residues like Tryptophan (Trp) or Tyrosine (Tyr).
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the Endothelin-1 Acetate in an appropriate solvent (e.g., water with a small amount of acetonitrile or acetic acid) to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution: Run a linear gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile) into Mobile Phase A (e.g., 0.1% TFA in water). A typical gradient for a 21-amino acid peptide might be 5% to 65% B over 30 minutes.
-
Detection: Monitor the eluate at 214 nm.
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Caption: Workflow for RP-HPLC analysis of Endothelin-1 purity.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide.[14] This provides strong evidence that the correct peptide has been synthesized.
-
Ionization: Peptides are not volatile, so they must be ionized before they can be analyzed by a mass spectrometer. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for peptides.[15][16] ESI is often coupled with liquid chromatography (LC-MS) and produces multiply charged ions, while MALDI is a softer ionization technique that typically produces singly charged ions.[17]
-
Mass Analyzer: The mass analyzer separates the ionized peptides based on their mass-to-charge ratio (m/z).[18]
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. For ESI-MS, the multiple charge states can be deconvoluted to determine the molecular weight of the peptide.
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with ESI-MS (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase peptide ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated by their m/z.
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z, generating a mass spectrum.
-
Data Analysis: Compare the experimentally determined molecular weight with the theoretical molecular weight of Endothelin-1.
Caption: Workflow for Mass Spectrometry analysis of Endothelin-1.
Amino Acid Analysis (AAA): Quantifying the Building Blocks
Amino acid analysis provides an absolute quantification of the peptide by determining its amino acid composition.[19] This technique is crucial for confirming the correct stoichiometry of the amino acids in the peptide and for obtaining an accurate measure of the peptide content.
-
Hydrolysis: The first step in AAA is to break down the peptide into its constituent amino acids.[20] This is typically achieved by acid hydrolysis using 6 M HCl at an elevated temperature.[19][20]
-
Separation and Quantification: The resulting amino acid mixture is then separated by chromatography and quantified.[19][21] Modern methods often use LC-MS for this purpose, which offers high sensitivity and specificity.[19]
-
Data Interpretation: The molar ratios of the individual amino acids are determined and compared to the theoretical ratios based on the known sequence of Endothelin-1. The total peptide content can be calculated from the sum of the individual amino acid concentrations.
-
Hydrolysis: Accurately weigh a sample of this compound and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization (Optional): Depending on the analytical method, the amino acids may be derivatized to improve their chromatographic properties and detection. However, modern LC-MS methods can often analyze underivatized amino acids.[19]
-
Chromatographic Separation: Inject the hydrolyzed sample into an LC system designed for amino acid analysis.
-
Detection and Quantification: Detect the separated amino acids (e.g., by MS or post-column derivatization with ninhydrin) and quantify them by comparing their peak areas to those of known standards.
-
Data Analysis: Calculate the molar ratios of the amino acids and the total peptide content.
Conclusion: Ensuring Scientific Integrity through Rigorous Characterization
The potent and pleiotropic effects of Endothelin-1 necessitate the use of highly pure and well-characterized peptide preparations in research and drug development. This guide has outlined the critical molecular features of Endothelin-1 and the essential analytical techniques for verifying its identity and purity. By employing a combination of RP-HPLC, mass spectrometry, and amino acid analysis, researchers can have a high degree of confidence in the quality of their this compound, thereby ensuring the scientific integrity and reproducibility of their work. A thorough understanding and implementation of these methods are fundamental to advancing our knowledge of the endothelin system and its role in health and disease.
References
- Endothelin 1 - Grokipedia. (n.d.).
- Endothelin - CV Physiology. (n.d.).
- endothelin-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- High yield expression and purification of human endothelin-1. (1995). PubMed.
- Endothelin-1 in Hemodialysis Patients. (2024, January 8). YouTube.
- Endothelin-1 (ET-1). (n.d.). R&D Systems.
- Synthesis and degradation of endothelin-1. (2015, April 1). ResearchGate.
- Endothelin-1 (human, porcine) (trifluoroacetate salt) (ET-1). (n.d.). Cayman Chemical.
- Endothelin-1 | C109H159N25O32S5 | CID 16212950. (n.d.). PubChem - NIH.
- 1EDN: HUMAN ENDOTHELIN-1. (n.d.). RCSB PDB.
- Endothelin-1. (n.d.). Sigma-Aldrich.
- EDN1 - Endothelin-1 - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.).
- Endothelin 1 - Wikipedia. (n.d.).
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 19). PMC.
- Overview of peptide and protein analysis by mass spectrometry. (n.d.). PubMed.
- HPLC Analysis Methods for Peptide Characterization | Laboratory Research. (2024, November 13). Biovera.
- HPLC of Peptides and Proteins. (n.d.).
- A beginner's guide to mass spectrometry–based proteomics. (2020, September 9). Portland Press.
- TN 50: Determination of the Amino Acid Content of Peptides by AAA-Direct. (n.d.). Thermo Fisher Scientific.
- (PDF) Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 3). ResearchGate.
- HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 1).
- Regulation of Endothelin-1 Production in Deoxycorticosterone Acetate- Salt-Treated Endothelial Cells. (2002, March 6). Karger Publishers.
- What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs.
- Increased endothelin-1 content in blood vessels of deoxycorticosterone acetate-salt hypertensive but not in spontaneously hypertensive rats. (n.d.). PubMed.
- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
- Quantitation of Amino Acids. (n.d.). Waters.
- Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.).
- Endothelin-1: the yin and yang on vascular function. (n.d.). PubMed.
- Amino Acid Analysis (AAA) Service. (n.d.). Creative Proteomics.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Peptide and protein analysis with mass spectrometry. (2015, April 1). ResearchGate.
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- 6. Endothelin-1 | Sigma-Aldrich [sigmaaldrich.com]
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- 16. researchgate.net [researchgate.net]
- 17. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
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- 21. Amino Acid Analysis (AAA) Service - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Protocol & Application Guide: Reconstitution of Endothelin-1 Acetate for Cell Culture Stock Solutions
An Application Note from the Senior Scientist's Desk
This guide provides a comprehensive, field-tested protocol for the reconstitution, handling, and application of Endothelin-1 (ET-1) Acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the critical reasoning behind each step, ensuring the preservation of peptide integrity and the reproducibility of your experimental results.
Foundational Understanding: The Role of Endothelin-1
Endothelin-1 is a 21-amino acid peptide renowned as one of the most potent endogenous vasoconstrictors.[1][2][3] Produced primarily by vascular endothelial cells, its biological impact is profound and multifaceted.[2][4] ET-1 exerts its effects by binding to two distinct G-protein coupled receptors, the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[3] This interaction triggers a cascade of intracellular signaling, influencing processes such as cell proliferation, fibrosis, inflammation, and vascular tone.[5][6] Given its power and complexity, meticulous preparation of ET-1 is the foundational step for any valid in vitro study.
Signaling Pathway Overview
The binding of ET-1 to its receptors, primarily ETA on vascular smooth muscle cells, typically activates the Gαq protein signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium stores and activating Protein Kinase C (PKC), respectively, culminating in a physiological response.
Caption: A validated workflow for reconstituting lyophilized Endothelin-1 Acetate.
Detailed Methodology
-
Preparation is Key: Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the cold peptide, which can compromise its stability.
-
Consolidate the Peptide: Briefly centrifuge the vial (e.g., 20 seconds at 5,000 x g) to ensure the entire lyophilized cake is at the bottom of the vial. This is crucial for accurate concentration.
-
Solvent Addition: Carefully add the appropriate volume of sterile water. To make a 1 mg/mL stock solution from a 100 µg vial of ET-1, you would add 100 µL of solvent.
-
Dissolution: Gently mix by vortexing at a low speed or by slowly pipetting the solution up and down. Avoid vigorous shaking, as the shear stress can damage the peptide's tertiary structure.
-
Quality Control: Visually inspect the solution against a light source. It should be clear and free of any particulates. If solubility is an issue, a brief sonication (1-2 minutes) in a water bath can be effective. If issues persist, a new vial should be reconstituted using a dilute acid solvent. [7]
Storage and Stability: Preserving Potency
Endothelin-1 in solution has a limited lifetime. [7]Improper storage is a primary cause of experimental variability.
| Parameter | Recommendation | Rationale |
| Aliquoting | Dispense into single-use volumes in low-protein-binding tubes. | Prevents peptide loss due to surface adhesion and, most importantly, avoids repeated freeze-thaw cycles which denature the peptide. |
| Short-Term Storage | ≤ 2 weeks | Store aliquots at -20°C. |
| Long-Term Storage | > 2 weeks to 1 year | Store aliquots at -80°C. [8] |
| Chemical Stability | The peptide is chemically stable under recommended storage conditions. [9] | Following these guidelines ensures the peptide's structural integrity and biological activity are maintained over time. |
Application in Cell Culture
Determining Working Concentrations
The optimal concentration of ET-1 is highly cell-type and assay-dependent. A dose-response curve is always recommended. However, published literature provides a validated starting range.
-
Typical Range: 1 nM to 100 nM.
-
Example 1 (Proliferation): A maximal proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs) was observed at 10 nM. [10]* Example 2 (Fibroblast Activation): In human cardiac fibroblasts, ET-1 induced significant effects on proliferation and marker expression in a range of 1-20 nM. [5]
Preparing Working Solutions
-
Thaw a single aliquot of the stock solution rapidly and place it on ice.
-
Perform serial dilutions into your pre-warmed, complete cell culture medium immediately before adding to your cells.
-
Never store diluted, media-based solutions of ET-1. The peptide can degrade or adhere to plasticware when stored in low concentrations in complex biological fluids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Insufficient mixing.- Peptide has low aqueous solubility. | - Continue gentle vortexing or brief sonication.- For the next reconstitution, use sterile 0.1% acetic acid as the solvent. [7] |
| Inconsistent/No Biological Effect | - Peptide degradation due to improper storage (freeze-thaw cycles).- Inaccurate stock concentration.- Adsorption of peptide to standard plastics. | - Always use a fresh aliquot for each experiment.- Ensure the lyophilized powder was fully collected before adding solvent.- Use low-protein-binding tubes and tips for handling stock solutions. |
| Contamination of Cultures | - Non-sterile reconstitution technique. | - Perform all reconstitution steps in a certified biological safety cabinet using sterile technique and materials. |
References
-
Salani, D., Taraboletti, G., Rosanò, L., et al. (2000). Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo. Circulation, 101(23), 2782–2788. [Link]
-
Chintanapakorn, R., et al. (2023). Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts. International Journal of Molecular Sciences, 24(5), 4488. [Link]
-
Hattori, Y., et al. (1995). Insulin increases the release of endothelin in endothelial cell cultures in vitro but not in vivo. Metabolism, 44(4), 495-499. [Link]
-
Hu, J., et al. (1995). Cell-specificity and signaling pathway of endothelin-1 gene regulation by hypoxia. Cardiovascular Research, 30(6), 975-980. [Link]
-
Placzek, A. C., & Clouthier, D. E. (2023). Endothelin signaling in development. Development, 150(23), dev201886. [Link]
-
Bakris, G. L., & Re, R. (1993). Glomerular epithelial cells produce endothelin-1. American Journal of Physiology-Renal Physiology, 264(4), F626-F629. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16212950, Endothelin-1.[Link]
-
Taylor & Francis. Endothelin 1 – Knowledge and References.[Link]
-
Inter Science Institute. Endothelin I.[Link]
-
Kaur, J., et al. (2023). Physiology, Endothelin. In: StatPearls. StatPearls Publishing. [Link]
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- 8. Ac-Endothelin-1 (16-21), human acetate | TargetMol [targetmol.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Inducing Cardiac Hypertrophy Using Endothelin-1 Acetate
An Application Guide by Google
Senior Application Scientist: Gemini
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed, field-proven guide to inducing cardiac hypertrophy using Endothelin-1 (ET-1). Cardiac hypertrophy, an enlargement of cardiomyocytes, is a critical compensatory mechanism in response to stress but often transitions to pathology and heart failure[1]. ET-1 is a potent, endogenously produced peptide that plays a central role in this process, making it an invaluable tool for modeling cardiac hypertrophy in vitro and in vivo[1][2][3]. This document outlines the molecular basis of ET-1 signaling, offers step-by-step protocols for robustly inducing hypertrophy in neonatal rat ventricular myocytes (NRVMs), and provides a framework for an in vivo infusion model. We emphasize experimental design for trustworthiness, including key validation metrics and the use of mechanistic controls, to ensure the generation of reliable and reproducible data.
Background: The Role of Endothelin-1 in Cardiac Hypertrophy
Endothelin-1 (ET-1) is a 21-amino acid peptide and the most potent endogenous vasoconstrictor known[4]. Beyond its vascular effects, ET-1 is synthesized and secreted by cardiomyocytes themselves and acts in an autocrine/paracrine fashion to directly stimulate hypertrophic growth[5][6].
1.1. Mechanism of Action
ET-1 exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs) on the cardiomyocyte surface: the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB). In cardiomyocytes, the ETA receptor subtype is more abundant and is considered the primary mediator of the hypertrophic response[7][8].
The binding of ET-1 to the ETA receptor initiates a well-defined signaling cascade:
-
Gαq Activation: The ETA receptor is coupled to the Gαq protein. Upon ligand binding, Gαq is activated.
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm[8][9].
-
Downstream Effector Activation: The rise in intracellular Ca2+ and the presence of DAG activate several key pro-hypertrophic signaling pathways, including:
-
Protein Kinase C (PKC): Activated by DAG and Ca2+, PKC phosphorylates numerous downstream targets involved in gene expression and protein synthesis[9].
-
Calcineurin-NFAT Pathway: The sustained increase in intracellular calcium activates calcineurin, a Ca2+/calmodulin-dependent phosphatase. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate hypertrophic gene transcription[8].
-
MAPK Cascades: ET-1 receptor activation is also linked to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and JNK, which regulate gene expression related to cell growth[5][10][11].
-
This cascade culminates in the reactivation of fetal gene programs, characterized by the upregulation of markers like Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC), and an increase in protein synthesis, leading to an enlargement of the cardiomyocyte[3][9].
Protocol: In Vitro Induction of Hypertrophy in NRVMs
This protocol details the induction of a hypertrophic phenotype in primary Neonatal Rat Ventricular Myocytes (NRVMs), a gold-standard model for this research.
2.1. Required Materials
-
Reagents: Endothelin-1 Acetate Salt (e.g., Sigma-Aldrich E7764), DMEM/F-12 medium, Fetal Bovine Serum (FBS), Horse Serum (HS), Penicillin-Streptomycin, Cytosine β-D-arabinofuranoside (Ara-C), Trypsin-EDTA, Collagenase Type II, Pancreatin, Percoll, BQ-123 (ETA-selective antagonist for control experiments).
-
Equipment: Cell culture plates (gelatin-coated), inverted microscope, CO2 incubator (37°C, 5% CO2), standard molecular biology and imaging equipment.
2.2. Preparation of Reagents
-
ET-1 Acetate Stock Solution:
-
Rationale: ET-1 peptide is susceptible to oxidation. Using oxygen-free water and preparing fresh aliquots minimizes degradation and ensures consistent potency[12].
-
Aseptically reconstitute this compound to a 10 µM stock solution using sterile, oxygen-free 1% acetic acid or water[12].
-
Gently vortex to dissolve.
-
Aliquot into small volumes to avoid freeze-thaw cycles and store at -20°C or -80°C. Solutions have a limited lifetime[12].
-
-
Cell Culture Media:
-
Plating Medium: DMEM/F-12, 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin.
-
Maintenance Medium (Serum-Free): DMEM/F-12, 1% Penicillin-Streptomycin, 100 µM Ara-C (to inhibit fibroblast proliferation).
-
2.3. Experimental Workflow
2.4. Step-by-Step Protocol
-
NRVM Isolation and Plating: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups using enzymatic digestion (collagenase/pancreatin). Purify myocytes from fibroblasts using a Percoll gradient or differential pre-plating. Plate the purified NRVMs onto gelatin-coated culture plates in Plating Medium.
-
Cell Culture: Culture cells for 24-48 hours. Healthy cultures will exhibit spontaneous, synchronous beating.
-
Serum Starvation: After 24-48 hours, wash the cells with sterile PBS and switch to Serum-Free Maintenance Medium. Culture for another 24 hours. This step synchronizes the cells in a quiescent state, reducing baseline growth signals.
-
ET-1 Treatment:
-
Prepare fresh treatment media by diluting the ET-1 stock solution into Serum-Free Maintenance Medium.
-
Causality: A typical effective concentration is 10 nM, but a dose-response (e.g., 1, 10, 100 nM) is recommended for initial characterization.
-
Treatment Groups:
-
Vehicle Control: Medium with the same final concentration of the vehicle used for ET-1 (e.g., 0.1% acetic acid).
-
ET-1 Treatment: Medium with the desired concentration of ET-1.
-
Mechanistic Control: Pre-treat cells with an ETA antagonist like BQ-123 (1 µM) for 30-60 minutes before adding ET-1. This is a critical self-validating step to ensure the observed effects are ETA-receptor dependent[7][13].
-
-
2.5. Validation and Analysis of Hypertrophy
Reliable quantification requires a multi-pronged approach. Use at least two of the following methods to validate the hypertrophic response.
| Parameter | Method | Rationale & Procedure | Expected Outcome |
| Cell Morphology | Immunofluorescence & Microscopy | Cells are fixed, permeabilized, and stained for a sarcomeric protein (e.g., α-actinin) to delineate cell borders. Cell surface area is measured using imaging software (e.g., ImageJ). | 30-50% increase in cell surface area compared to vehicle control[14]. The effect should be blocked by BQ-123. |
| Protein Synthesis | Radiometric Assay | During the final 4-24 hours of treatment, add [³H]-Leucine or [³H]-Phenylalanine to the medium. Harvest cells, precipitate protein (e.g., with TCA), and measure incorporated radioactivity via scintillation counting[14][15]. | 1.5 to 2.5-fold increase in radiolabel incorporation over vehicle control[14]. |
| Gene Expression | qRT-PCR | Isolate total RNA from harvested cells and perform reverse transcription. Quantify the relative expression of hypertrophic marker genes (ANP, BNP, β-MHC) using specific primers, normalizing to a stable housekeeping gene (e.g., GAPDH). | Significant upregulation (multi-fold increase) of ANP and BNP mRNA levels compared to vehicle control[10][14]. |
Protocol Framework: In Vivo Induction of Hypertrophy
Chronic infusion of ET-1 in animal models can induce a hypertrophic response. This section provides a framework; specific dosages and durations must be optimized based on the animal model (mouse vs. rat) and study objectives.
-
Principle: Continuous subcutaneous or intravenous infusion of ET-1 using an osmotic minipump provides sustained exposure, mimicking a chronic pathological stimulus. Even short-term infusion (15 minutes) has been shown to induce hypertrophic markers 24 hours later in rats, demonstrating the potent and persistent signaling of ET-1[10].
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Methodology:
-
ET-1 Preparation: Calculate the required concentration of ET-1 based on the pump's flow rate, duration, and the target dose (e.g., 5 pmol/kg/min). Dissolve ET-1 in sterile saline.
-
Minipump Implantation: Anesthetize the animal. Surgically implant the loaded osmotic minipump subcutaneously in the dorsal region.
-
Duration: Infusion can range from days to weeks (e.g., 7-14 days).
-
-
Validation and Analysis:
-
Echocardiography: Perform non-invasive imaging before and after the infusion period to measure changes in left ventricular wall thickness, chamber dimensions, and cardiac function[1].
-
Histology: Fix the heart in formalin, embed in paraffin, and section. Stain with Hematoxylin & Eosin (H&E) for general morphology or Wheat Germ Agglutinin (WGA) to delineate cardiomyocyte borders for cross-sectional area analysis[1][17].
-
Gene/Protein Expression: Analyze heart tissue for the expression of hypertrophic markers as described in the in vitro section.
-
Trustworthiness and Troubleshooting
-
Fibroblast Contamination: Overgrowth of fibroblasts in NRVM cultures can confound results. The use of Ara-C is critical to inhibit their proliferation. Purity of the initial myocyte isolation should be >95%.
-
Inconsistent ET-1 Activity: Avoid repeated freeze-thaw cycles of ET-1 stock. Prepare fresh dilutions for each experiment. If results are inconsistent, purchase a new lot of ET-1 acetate.
-
Lack of Hypertrophic Response: Ensure cells are healthy and beating prior to serum starvation. Confirm the dose and duration are adequate. Verify analysis methods (e.g., qPCR primer efficiency) are optimal.
-
Mechanistic Validation: The inclusion of an ETA receptor antagonist (e.g., BQ-123) is non-negotiable for proving that the observed hypertrophy is a direct result of ET-1 acting through its primary receptor pathway[13].
References
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Clerk, A., et al. (2007). Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors. Journal of Molecular and Cellular Cardiology, 43(4), 468-478. [Link]
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Shubeita, H. E., et al. (1990). Endothelin-1 induces hypertrophy with enhanced expression of muscle-specific genes in cultured neonatal rat cardiomyocytes. Circulation Research, 67(6), 1572-1580. [Link]
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Lin, Y. C., et al. (2014). Endothelin-1-Induced Cell Hypertrophy in Cardiomyocytes is Improved by Fenofibrate: Possible Roles of Adiponectin. Journal of the Formosan Medical Association, 113(10), 713-722. [Link]
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Ito, H., et al. (1994). The Role of Endothelin-Converting Enzyme-1 in the Development of α1-Adrenergic-Stimulated Hypertrophy in Cultured Neonatal Rat Cardiac Myocytes. Circulation, 90(3), 1470-1476. [Link]
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Dulce, R. A., et al. (2006). Endothelin-1 induced hypertrophic effect in neonatal rat cardiomyocytes: involvement of Na+/H+ and Na+/Ca2+ exchangers. Journal of Molecular and Cellular Cardiology, 41(5), 807-815. [Link]
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Kohno, M., et al. (1990). Production of endothelin-1 by rat cultured mesangial cells. Kidney International, 37(6), 1503-1506. [Link]
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Salani, D., et al. (2000). Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo. Circulation, 101(22), 2668-2675. [Link]
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Kedzierski, R. M., & Yanagisawa, M. (2001). Endothelin System: The Double-Edged Sword in Health and Disease. Annual Review of Pharmacology and Toxicology, 41, 851-876. [Link]
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Roy, C., et al. (2017). Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling. JACC: Cardiovascular Imaging, 10(10 Pt 1), 1154-1165. [Link]
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Ito, H., et al. (1993). Endothelin ETA receptor antagonist blocks cardiac hypertrophy provoked by hemodynamic overload. Circulation, 88(5 Pt 1), 2198-2203. [Link]
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Irukayama-Tomobe, Y., et al. (2004). Endothelin-1–Induced Cardiac Hypertrophy Is Inhibited by Activation of Peroxisome Proliferator–Activated Receptor-α Partly Via Blockade of c-Jun NH2-Terminal Kinase Pathway. Circulation, 109(7), 904-910. [Link]
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Lüscher, T. F., & Barton, M. (1997). Endothelins in hypertension: A role for receptor antagonists? Hypertension, 30(3), 697-705. [Link]
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Zlatanovic, J., et al. (2020). New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. Frontiers in Cardiovascular Medicine, 7, 126. [Link]
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Cybulsky, A. V., et al. (1992). Glomerular epithelial cells produce endothelin-1. American Journal of Physiology-Renal Physiology, 262(4), F639-F646. [Link]
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Chen, H. I., et al. (2023). Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts. International Journal of Molecular Sciences, 24(5), 4438. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Taylor & Francis. (n.d.). Endothelin 1 – Knowledge and References. Taylor & Francis Online. [Link]
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Schelbert, E. B., et al. (2015). Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance. Circulation, 131(1), 100-109. [Link]
-
Ito, H., et al. (1994). Endothelin ETA receptor antagonist blocks cardiac hypertrophy provoked by hemodynamic overload. Hypertension, 23(1_pt_2), 143-147. [Link]
-
Goulbourne, C. N., & Cuda, G. (2010). Cardioprotective Signaling by Endothelin. Scientifica, 2012, 852835. [Link]
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Kisanuki, Y. Y., et al. (2015). Endothelin-1 critically influences cardiac function via superoxide-MMP9 cascade. Proceedings of the National Academy of Sciences, 112(16), 5152-5157. [Link]
-
Kourkoumelis, N., et al. (2022). The Anti-Atherosclerotic Effects of Endothelin Receptor Antagonist, Bosentan, in Combination with Atorvastatin—An Experimental Study. Medicina, 58(11), 1544. [Link]
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Gao, F., et al. (2015). Enhanced endothelin-1/Rho-kinase signalling and coronary microvascular dysfunction in hypertensive myocardial hypertrophy. Cardiovascular Research, 107(4), 573-583. [Link]
-
Halloin, C., et al. (2020). Cardiac hypertrophy in a dish: a human stem cell based model. Frontiers in Molecular Biosciences, 7, 187. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Preparation of Endothelin-1 Acetate for Intravenous Administration in Rats
Introduction: The Significance of Endothelin-1 in Vasoactivity Research
Endothelin-1 (ET-1) stands as one of the most potent vasoconstrictor peptides identified, playing a pivotal role in the regulation of vascular tone and blood pressure.[1][2] Produced primarily by vascular endothelial cells, its dysregulation is implicated in numerous cardiovascular pathologies, including hypertension, pulmonary hypertension, and cardiac hypertrophy.[2][3] Consequently, the precise and reliable administration of ET-1 in preclinical animal models, particularly rats, is fundamental for investigating its physiological effects and evaluating potential therapeutic antagonists.[4][5]
This guide provides a comprehensive, field-proven protocol for the preparation and intravenous administration of Endothelin-1 Acetate. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring experimental reproducibility and data integrity. The protocols herein are designed to be self-validating, incorporating critical quality control checks and safety measures for handling this biologically potent peptide.
Foundational Knowledge: ET-1 Signaling and Mechanism of Action
A successful in vivo study hinges on understanding the agent's mechanism of action. ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB).[6]
-
ETA Receptors: Located predominantly on vascular smooth muscle cells. Their activation by ET-1 leads to a cascade involving Gq protein activation, increased intracellular calcium (Ca2+), and potent, long-lasting vasoconstriction.[6]
-
ETB Receptors: Found on both vascular smooth muscle cells (mediating vasoconstriction) and endothelial cells. Endothelial ETB receptor activation can trigger the release of vasodilators like nitric oxide, creating a more complex, biphasic response.[6]
The long-lasting pressor action of ET-1, which can persist for over 90 minutes in rats, is attributed to the extremely slow dissociation of the peptide from its receptors, even as it is cleared relatively quickly from circulation (plasma half-life of approximately 7 minutes).[7]
Essential Materials and Reagents
| Material/Reagent | Specification | Rationale |
| This compound (human, porcine) | High purity (≥95%), lyophilized powder. Note the molecular weight (approx. 2491.9 g/mol ).[8] | Purity is critical to ensure observed effects are due to ET-1 and not contaminants. |
| Sterile Water for Injection, USP | Pyrogen-free, sterile. | Primary solvent for reconstitution. Must be sterile to prevent contamination in IV preparations. |
| Glacial Acetic Acid, ACS Grade | High purity. | Used to prepare a dilute solution (e.g., 0.1-1%) to aid in the initial dissolution of the peptide.[9] |
| Sterile Saline (0.9% NaCl), USP | Isotonic, pyrogen-free, sterile. | The standard, physiologically compatible vehicle for diluting the stock solution for IV injection.[10] |
| Syringe Filters | 0.22 µm pore size, sterile, low protein binding (e.g., PVDF or PES). | Critical for terminal sterilization. Removes potential microbial contaminants before injection.[11] |
| Sterile Vials and Syringes | Pyrogen-free, various sizes (e.g., 1 mL, 3 mL, 5 mL syringes; 2 mL glass vials). | Essential for maintaining sterility throughout the preparation and administration process. |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, nitrile gloves. | Standard safety practice for handling any chemical; ET-1 is a potent biological agent.[12] |
Safety and Handling Precautions
Endothelin-1 is a highly potent vasoactive peptide and must be handled with care.
-
Personnel Safety: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[12]
-
Avoid Exposure: Prevent contact with skin and eyes, and avoid inhalation of the lyophilized powder.[12] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[13]
-
Designated Use: ET-1 is for laboratory research use only and is not intended for drug, household, or other uses.
-
Storage: Store the lyophilized peptide in a freezer at -20°C or below to ensure long-term stability.[8][12]
Protocol 1: Reconstitution of Lyophilized this compound Stock Solution
Objective: To prepare a concentrated, stable stock solution of ET-1. The key is to ensure complete dissolution without compromising peptide integrity. A stock concentration of 1 mg/mL is a common starting point.
Rationale: Peptides can be difficult to dissolve directly into saline or buffer. Using a slightly acidic aqueous solution first ensures the peptide fully dissolves. This stock can then be accurately diluted into the final physiological vehicle.[9] Oxygen-free water is recommended to minimize oxidation.
Procedure:
-
Pre-Equilibration: Before opening, allow the vial of lyophilized ET-1 to warm to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture onto the powder, which can affect weighing accuracy and peptide stability.
-
Solvent Preparation: Prepare a sterile 0.1% acetic acid solution by diluting glacial acetic acid in sterile water for injection.
-
Reconstitution:
-
Carefully unseal the vial.
-
Using a calibrated pipette, add the calculated volume of 0.1% sterile acetic acid to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation or degradation.
-
-
Verification: Ensure the solution is clear and free of particulates. If solubility is an issue, sonication in a water bath for a few minutes may help.
-
Storage of Stock Solution: ET-1 has limited stability in solution. For immediate use, this is ideal. If the stock must be stored, aliquot into small, single-use volumes in sterile, low-protein-binding tubes and store at -20°C for short-term use (days). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Sterile Dosing Solution for Intravenous Administration
Objective: To prepare a sterile, physiologically compatible ET-1 solution at the final desired concentration for injection.
Procedure:
-
Dosage Calculation (Self-Validation Step): This is the most critical calculation. The dose is dependent on the specific experimental aim. Doses in the range of 30 pmol/kg to 2.4 nmol/kg have been reported to elicit physiological responses in rats.[7][14]
Example Calculation Table:
| Parameter | Value | Calculation Step |
| A. Target Dose | 1.5 nmol/kg (pressor dose reference[7]) | Given |
| B. Rat Weight | 300 g (0.3 kg) | Measured |
| C. Total Moles Needed | 0.45 nmol | C = A * B (1.5 nmol/kg * 0.3 kg) |
| D. Stock Concentration | 1 mg/mL (1000 µg/mL) | Prepared in Protocol 1 |
| E. ET-1 Molecular Weight (MW) | ~2492 g/mol (or 2.492 µ g/nmol ) | From product sheet |
| F. Stock Concentration (nmol/µL) | 0.401 nmol/µL | F = (D / E) / 1000 µL/mL = (1000 µg/mL / 2.492 µ g/nmol ) / 1000 |
| G. Volume of Stock Needed | 1.12 µL | G = C / F (0.45 nmol / 0.401 nmol/µL) |
| H. Final Injection Volume | 200 µL (0.2 mL) | A typical, safe bolus volume for a 300g rat. |
| I. Volume of Saline Needed | 198.88 µL | I = H - G (200 µL - 1.12 µL) |
-
Dilution: In a sterile microcentrifuge tube or vial, combine the calculated volume of ET-1 stock solution (Step G) with the required volume of sterile 0.9% saline (Step I). Gently mix.
-
Terminal Sterilization (Mandatory Step):
-
Draw the entire diluted ET-1 solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Carefully push the solution through the filter into a final sterile, sealed vial. This ensures the final product for injection is free from microbial contamination, a non-negotiable step for intravenous preparations.[11]
-
Protocol 3: Intravenous Administration to Rats
Objective: To deliver the prepared ET-1 solution systemically to elicit a measurable physiological response.
Procedure:
-
Animal Preparation: The rat should be appropriately anesthetized and prepared according to the approved institutional animal care and use committee (IACUC) protocol. Common routes for IV administration are the lateral tail vein for bolus injections or a catheterized jugular or femoral vein for infusions.[7][15]
-
Control Group: A control group receiving an equivalent volume of the vehicle (e.g., 0.9% saline with a trace amount of acetic acid, also sterile filtered) is essential to validate that the observed effects are due to ET-1.
-
Administration:
-
Bolus Injection: Administer the solution as a single, steady injection. For rodents, the injection rate should generally not exceed 3 mL/min.[16] For a 0.2 mL volume, this would be over approximately 4 seconds.
-
Infusion: For sustained effects, the solution can be administered via an infusion pump connected to an indwelling catheter.[15]
-
-
Monitoring: Immediately begin monitoring the desired physiological parameters (e.g., mean arterial pressure, heart rate) as the effects of ET-1 are rapid.
Expected Outcomes and Data Interpretation
-
Primary Outcome: A significant and sustained increase in mean arterial blood pressure is the hallmark response to an IV bolus of ET-1.[7] Some studies report a transient, initial drop in blood pressure before the prolonged pressor phase.[17]
-
Dose-Response: The magnitude and duration of the pressor response are dose-dependent.
-
Troubleshooting:
-
No Response: Verify the integrity of the ET-1 stock (was it stored properly? is it from a reputable source?). Re-check all dose calculations. Ensure the injection was successfully administered intravenously.
-
Variable Response: Animal-to-animal variability is expected. Ensure consistent animal strain, age, and health status. Anesthesia can also influence cardiovascular responses.
-
Conclusion
The successful use of Endothelin-1 in vivo is contingent upon meticulous preparation and handling. By understanding the peptide's properties, performing accurate calculations, and adhering strictly to aseptic techniques, particularly terminal sterile filtration, researchers can generate reliable and reproducible data. This protocol, grounded in established scientific principles and literature, provides a robust framework for investigating the profound physiological impact of this potent vasoactive agent.
References
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Wikipedia. Endothelin 1. [Link]
-
Portland Press. Endothelin-1 (ET-1) contributes to senescence and phenotypic changes in brain pericytes in diabetes-mimicking conditions. [Link]
-
Frontiers in Pharmacology. The endothelin receptor antagonist macitentan ameliorates endothelin-mediated vasoconstriction and promotes the survival of retinal ganglion cells in rats. [Link]
-
PubMed. Endothelin-1 exacerbates lipid accumulation by increasing the protein degradation of the ATP-binding cassette transporter G1 in macrophages. [Link]
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MDPI. Endothelin-1 in Health and Disease. [Link]
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PubMed. Elimination of intravenously injected endothelin-1 from the circulation of the rat. [Link]
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The Journal of Neuroscience. Local Injection of Endothelin-1 Produces Pain-Like Behavior and Excitation of Nociceptors in Rats. [Link]
-
PubMed. Increased endothelin-1 content in blood vessels of deoxycorticosterone acetate-salt hypertensive but not in spontaneously hypertensive rats. [Link]
-
PubMed. Effect and distribution of intravenously injected 125I-endothelin-1 in rat kidney and lung examined by electron microscopic radioautography. [Link]
-
Karger Publishers. Regulation of Endothelin-1 Production in Deoxycorticosterone Acetate- Salt-Treated Endothelial Cells. [Link]
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Nature. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs. [Link]
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PubMed. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. [Link]
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ResearchGate. Endothelin-1 directly modulates its own secretion: Studies utilising the cell immunoblot technique. [Link]
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Frontiers in Physiology. Quantifying the integrated physiological effects of endothelin-1 on cardiovascular and renal function in healthy subjects: a mathematical modeling analysis. [Link]
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CD Formulation. Proteins & Peptides Sterile Formulation Development. [Link]
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The Journal of Clinical Investigation. Endothelin-1 as a master regulator of whole-body Na+ homeostasis. [Link]
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Endocrinology (Journal). Intravenous Infusion of Peptide YY(3–36) Potently Inhibits Food Intake in Rats. [Link]
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Reddit. How to sterilize experimental compounds for injection?. [Link]
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PubMed. Vasodilator activity of endothelin-1 and endothelin-3: rapid development of cross-tachyphylaxis and dependence on the rate of endothelin administration. [Link]
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Investigative Ophthalmology & Visual Science. Cell-penetrating peptides as non-invasive drug delivery vehicles for ranibizumab and bevacizumab. [Link]
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Proceedings of the National Academy of Sciences. Endothelin 1 mediates ex vivo coronary vasoconstriction caused by exogenous and endogenous cytokines. [Link]
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ResearchGate. How to sterilise peptide containing microsuspension (particle size: 20-30 micron)?. [Link]
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ResearchGate. Tissue distribution of intravenously administrated poly-arginine peptide R18D in healthy male Sprague–Dawley rats. [Link]
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ResearchGate. Plasma endothelin-1 ex vivo changes.... [Link]
-
PubMed. Regulation of endothelin-1 production in deoxycorticosterone acetate- salt-treated endothelial cells. [Link]
-
Expert Opinion on Drug Delivery. Peptides as drug delivery vehicles across biological barriers. [Link]
-
Laboratory Animals (Journal). A good practice guide to the administration of substances and removal of blood, including routes and volumes. [Link]
-
PubMed. Intrathecal administration of endothelin-1 in the rat: impact on spinal cord blood flow and the.... [Link]
Sources
- 1. Endothelin 1 - Wikipedia [en.wikipedia.org]
- 2. Increased endothelin-1 content in blood vessels of deoxycorticosterone acetate-salt hypertensive but not in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 (ET-1) contributes to senescence and phenotypic changes in brain pericytes in diabetes-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The endothelin receptor antagonist macitentan ameliorates endothelin-mediated vasoconstriction and promotes the survival of retinal ganglion cells in rats [frontiersin.org]
- 6. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elimination of intravenously injected endothelin-1 from the circulation of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Effect and distribution of intravenously injected 125I-endothelin-1 in rat kidney and lung examined by electron microscopic radioautography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. lar.fsu.edu [lar.fsu.edu]
- 17. Vasodilator activity of endothelin-1 and endothelin-3: rapid development of cross-tachyphylaxis and dependence on the rate of endothelin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing adsorption of Endothelin-1 to plastic laboratory ware
Technical Support Center: Minimizing Endothelin-1 (ET-1) Adsorption
Introduction: The "Invisible Thief" in Your Assay
Endothelin-1 (ET-1) is a 21-amino acid vasoconstrictor peptide with a distinct hydrophobic character, particularly within its C-terminal hexapeptide. A common and often undiagnosed source of experimental failure is the non-specific adsorption of ET-1 to laboratory surfaces.
In dilute solutions (< 1 µM), up to 80% of your peptide can be lost to the walls of standard polypropylene tubes within hours. This guide provides a self-validating system to ensure the ET-1 you weigh is the ET-1 you measure.
Part 1: Material Selection & Surface Chemistry
The Core Directive: Never trust standard polypropylene with dilute hydrophobic peptides.
Labware Hierarchy
The choice of vessel is the single most critical variable in ET-1 recovery.
| Material Type | Adsorption Risk | Recommendation | Mechanism of Action |
| Borosilicate Glass | Low | Preferred for stock solutions. | Hydrophilic surface minimizes hydrophobic interaction with peptide residues (Trp-21, Phe-14). |
| LoBind / Low-Retention Plastic | Low-Medium | Acceptable for aliquots. | Proprietary polymer blends reduce surface energy, preventing the "sticking" effect. |
| Standard Polypropylene | High (Critical) | AVOID unless coated. | Hydrophobic surface acts as a "sink," rapidly sequestering peptide from solution. |
| Polystyrene | Very High | AVOID strictly. | High affinity for hydrophobic domains; commonly used in ELISA plates to bind proteins, which is exactly what you want to avoid during storage. |
Surface Passivation (The "Blocking" Strategy)
If you must use standard plasticware, you must passivate the surface before introducing the peptide.
-
BSA Coating Protocol:
-
Fill tubes with 0.1% - 1.0% Bovine Serum Albumin (BSA) in PBS.
-
Incubate for 1 hour at room temperature.
-
Rinse 3x with distilled water and air dry.
-
Why this works: Albumin saturates the hydrophobic binding sites on the plastic, leaving no room for ET-1 to attach.
-
Part 2: Solvents & Reconstitution Workflow
Scientific Integrity Check: Water alone is often insufficient for high concentrations or long-term stability due to pH-dependent aggregation.
Reconstitution Logic
-
Initial Solvent: 1% Acetic Acid or 0.1% TFA (Trifluoroacetic acid) in water.
-
Reasoning: Acidic pH promotes protonation, increasing solubility and reducing aggregation.
-
-
Organic Modifiers: For very hydrophobic analogs or high concentrations, use 10-25% Acetonitrile (ACN).
-
The "Carrier" Protein: If the application allows (e.g., cell culture), always add 0.1% BSA to the solvent before adding the peptide.
Visual Workflow: Reconstitution & Aliquoting
Figure 1: Decision logic for minimizing physical loss during the critical reconstitution phase.
Part 3: Comparative Recovery Data
The following table illustrates the theoretical recovery of a hydrophobic peptide (like ET-1) after 24 hours of storage at 4°C in different vessels.
| Vessel Treatment | Buffer Composition | Estimated Recovery (%) | Notes |
| Standard Polypropylene | PBS (Phosphate Buffered Saline) | < 20% | Critical loss due to adsorption. |
| Standard Polypropylene | PBS + 0.1% BSA | > 95% | BSA effectively blocks binding sites. |
| LoBind / Low-Retention | PBS | 85 - 90% | Good, but carrier protein is still safer. |
| Borosilicate Glass | PBS | > 90% | Excellent passive recovery. |
| Standard Polypropylene | 50% Acetonitrile / Water | > 95% | Organic solvent prevents hydrophobic adsorption. |
Part 4: Troubleshooting & FAQs
Q1: My ELISA standard curve is flat or showing very low signal. Is the antibody bad?
-
Diagnosis: Before blaming the antibody, check your standard preparation.
-
Root Cause: If you prepared serial dilutions of ET-1 in standard PBS without a carrier protein (BSA or Tween-20) in standard plastic tubes, the lower concentration standards likely adsorbed entirely to the tube walls before they reached the plate.
-
Solution: Prepare all dilutions in a "Blocking Buffer" (e.g., PBS + 1% BSA).
Q2: Can I use siliconized tubes?
-
Answer: Yes, but with caution.
-
Nuance: Siliconization (Sigmacote®) creates a hydrophobic barrier that repels water but can sometimes interact with highly hydrophobic peptide domains. For ET-1, LoBind tubes or BSA coating are generally more reproducible and less prone to leaching silicone oil into sensitive assays (like Mass Spec).
Q3: How many freeze-thaw cycles can ET-1 withstand?
-
Answer: Zero to One.
-
Reasoning: Repeated freezing causes ice crystal formation that can physically shear peptides and alter pH locally, leading to aggregation.
-
Protocol: Flash freeze aliquots in liquid nitrogen and store at -80°C. Discard any unused portion of a thawed aliquot.
Visual Workflow: Troubleshooting Low Recovery
Figure 2: Diagnostic tree for identifying the root cause of peptide loss.
References
-
Sigma-Aldrich. Endothelin 1 human, porcine - Product Information Sheet. (Discusses solubility in 1% acetic acid and coating ELISA plates). Link
-
Bratcher, P. E., & Gaggar, A. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene.[1] PLoS ONE, 8(9).[1] (Demonstrates the efficacy of BSA coating vs. standard plastic). Link
-
Bachem. Handling and Storage Guidelines for Peptides. (Authoritative guide on peptide stability, lyophilization, and avoiding freeze-thaw cycles). Link
-
Suelter, C. H., & DeLuca, M. (1983). How to prevent losses of protein by adsorption to glass and plastic. Analytical Biochemistry, 135(1), 112-119. (Foundational text on adsorption mechanisms). Link
Sources
Technical Support Center: Troubleshooting Low Potency of Reconstituted Endothelin-1 Acetate
Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, is a critical tool for research in cardiovascular physiology, oncology, and neurobiology.[1][2] However, its experimental success hinges on achieving the expected biological potency, a factor that is highly dependent on proper handling, reconstitution, and storage. This guide provides a structured, in-depth troubleshooting framework for researchers encountering lower-than-expected activity from their reconstituted Endothelin-1 Acetate.
Section 1: Critical Handling & Reconstitution Errors
The most frequent causes of low peptide potency originate from initial handling and reconstitution mistakes. This section addresses the most common questions and provides the scientific rationale behind best practices.
Q1: My reconstituted ET-1 shows low activity. What is the correct reconstitution procedure?
A1: Improper reconstitution is a primary suspect for low potency. Peptides are hygroscopic, meaning they readily absorb moisture from the air.[3] This can lead to degradation and inaccurate weighing. Furthermore, the choice of solvent and the physical method of dissolution are critical for maintaining the peptide's structural integrity.
-
Causality: Endothelin-1 contains two essential disulfide bridges that are crucial for its three-dimensional structure and, consequently, its ability to bind to its receptors (ETA and ETB).[4] Harsh reconstitution methods can disrupt these bonds or promote aggregation, rendering the peptide inactive.
Core Protocol Recommendation:
-
Equilibration: Before opening, allow the vial of lyophilized ET-1 to warm to room temperature in a desiccator for at least 60 minutes.[3] This prevents condensation from forming on the peptide powder, which can degrade the peptide and affect weighing accuracy.
-
Solvent Selection: The recommended solvent for ET-1 acetate is sterile, oxygen-free 1% acetic acid in water.[5] The acidic pH helps to keep the peptide protonated and soluble, preventing aggregation. For cellular assays where acetic acid may be cytotoxic, sterile water can be used, but dissolution may be slower.[5]
-
Dissolution Technique: Do not vortex. Vigorous agitation can cause shearing forces that damage the peptide's structure and induce aggregation. Instead, use gentle swirling or sonication to dissolve the peptide.[3]
Q2: I used a different solvent than recommended. Could this be the problem?
A2: Absolutely. Peptide solubility is highly dependent on the properties of the solvent, such as pH and polarity. Using an inappropriate solvent can lead to incomplete dissolution, precipitation, or degradation.
-
Expert Insight: Endothelin-1 is a complex peptide. While some suppliers mention solubility in DMSO, this should be used with caution.[6][7] Hygroscopic DMSO can introduce water, and high concentrations of DMSO can be toxic to cells in culture, potentially confounding experimental results. Water is a viable option, but solubility is enhanced in a slightly acidic environment.[5]
| Solvent | Recommendation | Rationale |
| 1% Acetic Acid | Highly Recommended | Promotes solubility by keeping the peptide protonated. Minimizes aggregation.[5] |
| Sterile Water | Acceptable | A good choice for in vivo or cell-based assays. Dissolution may be slower. Use oxygen-free water to minimize oxidation.[5] |
| DMSO | Use with Caution | May be used for initial stock preparation, but ensure it is anhydrous. Dilute significantly for assays to avoid cytotoxicity.[6] |
Section 2: Stability and Storage Pitfalls
Once reconstituted, the clock starts ticking on peptide stability. Improper storage is a silent killer of bioactivity.
Q3: How should I store the lyophilized powder and the reconstituted stock solution?
A3: Correct storage at each stage is non-negotiable for preserving potency.
-
Lyophilized Peptide: Store desiccated at -20°C or colder for long-term stability.[3][8] Under these conditions, the peptide can be stable for years. For short-term use, storage at 4°C is acceptable for days to weeks.[8][9]
-
Reconstituted Solution: Long-term storage of ET-1 in solution is not recommended.[5][10] For immediate use, solutions are generally usable for up to one month when stored properly. The best practice is to create single-use aliquots and store them in tightly sealed vials at -20°C, or preferably -80°C.[6][11][12] This minimizes waste and, crucially, avoids repeated freeze-thaw cycles.
Q4: I've been using a stock solution that has undergone multiple freeze-thaw cycles. Is this a problem?
A4: Yes, this is a major cause of potency loss. Each freeze-thaw cycle exposes the peptide to physical stress. Ice crystal formation can shear the peptide, and local changes in solute concentration during freezing can lead to pH shifts and aggregation.
-
Trustworthiness Principle: To ensure consistent results, always prepare single-use aliquots of your stock solution immediately after reconstitution. This self-validating practice guarantees that each experiment starts with a peptide of comparable potency. Avoiding freeze-thaw cycles is one of the most effective ways to prevent peptide degradation.[12]
Q5: Could my ET-1 be adsorbing to storage tubes or pipette tips?
A5: Yes, peptide adsorption to surfaces is a significant and often overlooked issue.[13] Peptides, particularly at low concentrations, can stick to the walls of standard polypropylene or glass tubes, drastically reducing the actual concentration in your solution.[14][15]
-
Expert Insight: Studies have shown that over 90% of a peptide can be lost from a solution due to adsorption to container walls.[13] To mitigate this, always use low-protein-binding microcentrifuge tubes and pipette tips for storing and handling peptide solutions.[16] If you suspect adsorption is an issue, you can sometimes passivate standard labware by pre-rinsing it with a solution containing a carrier protein like Bovine Serum Albumin (BSA), though this may not be suitable for all experimental applications.[17]
Section 3: Experimental Design & Assay Validation
If handling and storage have been ruled out, the issue may lie within the experimental setup itself.
Q6: How can I validate the biological activity of my reconstituted ET-1?
A6: A functional bioassay is the ultimate test of potency. The expected activity of ET-1 is in the low nanomolar to picomolar range.[5] For example, it induces contraction in pig coronary artery strips with an EC50 of approximately 0.52 nM.[18]
-
Recommended Protocol: A robust method is to perform a dose-response curve in a well-characterized system, such as a vasoconstriction assay using isolated arterial rings or a calcium mobilization assay in a cell line known to express endothelin receptors (e.g., A-10 cells). Compare the EC50 value of your new ET-1 stock to a previously validated batch or a literature standard. A significant rightward shift in the curve indicates reduced potency.
Q7: Is it possible my cell line or animal model has a problem with its Endothelin receptors?
A7: While less common, it is a possibility. Cell lines can change over many passages, potentially downregulating receptor expression. To validate your model system, use a positive control. A different, validated agonist for the endothelin receptor or a compound known to elicit a similar downstream effect can confirm that the signaling pathway in your cells or tissue is intact and responsive.
Section 4: Visualized Workflows and Pathways
To aid in troubleshooting and understanding, the following diagrams illustrate a logical workflow and the core signaling pathway.
Troubleshooting Workflow
This flowchart provides a step-by-step diagnostic path to identify the source of low ET-1 potency.
Caption: Troubleshooting workflow for low ET-1 potency.
Simplified Endothelin-1 Signaling Pathway
ET-1 binds to ETA and ETB receptors, which are G-protein coupled receptors (GPCRs), initiating downstream signaling cascades.[1][19]
Caption: Simplified ET-1 signaling via the Gq pathway.
References
-
Ivey, J. R., et al. (2023). Endothelin-1 in Health and Disease. International Journal of Molecular Sciences, 24(14), 11437. Available at: [Link]
-
NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]
-
Rapoport, R. M., & Zuccarello, M. (2016). Endothelin-1: Biosynthesis, Signaling, and Vasoreactivity. In The Ocular Circulation. Available at: [Link]
-
GenScript. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]
-
Jialal, I., & Mathew, C. (2023). Physiology, Endothelin. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Henriksen, J. R., & Andresen, T. L. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS One, 10(5), e0122453. Available at: [Link]
-
Dash, R. P., et al. (2021). A network map of endothelin mediated signaling pathway. Journal of Cell Communication and Signaling, 15(4), 557–566. Available at: [Link]
-
Le, U. N., et al. (2014). A Two-Step Strategy to Enhance Activity of Low Potency Peptides. PLOS One, 9(11), e110501. Available at: [Link]
-
Henriksen, J. R., & Andresen, T. L. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS One, 10(5), e0122453. Available at: [Link]
-
IBL-America. (n.d.). Endothelin-1 ELISA. Retrieved from [Link]
-
Shibano, T., et al. (2023). Structural insights into endothelin receptor signalling. The Journal of Biochemistry, 174(3), 195–204. Available at: [Link]
-
Reddit. (2024). Loss of mass spec signal over time as peptides stick to plastic / glass. r/labrats. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
-
Nasrolahi, S. A., et al. (2019). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 11(3), 119. Available at: [Link]
-
Hauser, A. S., et al. (2018). Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. Frontiers in Pharmacology, 9, 110. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Endothelin-1. PubChem Compound Summary for CID 16212950. Retrieved from [Link]
-
ResearchGate. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Retrieved from [Link]
-
Bitesize Bio. (2023). Are Proteins Adsorbing to Your Labware? Retrieved from [Link]
-
Tian, S., & Lewis, D. (2015). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Drug Targeting, 23(7-8), 629–640. Available at: [Link]
-
ResearchGate. (2015). Endothelin-1 directly modulates its own secretion: Studies utilising the cell immunoblot technique. Retrieved from [Link]
-
ScienceOpen. (2025). Endothelin-1 as a Candidate Biomarker of Systemic Sclerosis. Retrieved from [Link]
-
De Mey, J. G. R., et al. (2012). Endothelin-1 and endothelin-2 initiate and maintain contractile responses by different mechanisms in rat mesenteric and cerebral arteries. British Journal of Pharmacology, 165(7), 2335–2351. Available at: [Link]
-
Davenport, A. P., & Maguire, J. J. (2015). Endothelin. In xPharm: The Comprehensive Pharmacology Reference. Elsevier. Available at: [Link]
Sources
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. ibl-america.com [ibl-america.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation for Endothelin-1 (ET-1) Receptor Binding
[1]
Role: Senior Application Scientist Topic: Endothelin-1 Receptor Binding Kinetics & Optimization Status: Active Guide[1]
Introduction: The "Quasi-Irreversible" Challenge
Welcome to the technical support hub for Endothelin receptor assays. If you are observing drifting
ET-1 is not a typical ligand.[1] It binds to
This guide provides the protocols and kinetic logic required to validate your incubation times and ensure data integrity.
Part 1: The Kinetic Mechanism (Why Your Assay Drifts)
Q: Why do my or values shift if I change the incubation time by just 30 minutes?
A: You are likely measuring under non-equilibrium conditions .[1]
Standard binding equations (like the Cheng-Prusoff correction) assume the system has reached equilibrium (
The "Dock-and-Lock" Model: ET-1 does not bind in a single step.[1] The N-terminus docks first, followed by a conformational change where the C-terminus "locks" into the receptor transmembrane core.[1]
Figure 1: The two-step binding mechanism of ET-1. The final "Locked" state dissociates so slowly that the reaction appears irreversible over short timeframes.[1]
Part 2: Optimization Workflows
Q: Should I incubate at or ?
A: This depends on your sample type (Whole Cells vs. Membranes).
-
Membrane Preparations:
is preferred to speed up equilibrium, provided protease inhibitors are used.[1] -
Whole Cells:
is often mandatory to prevent receptor internalization (sequestration), which confounds surface binding data.[1]
Critical Data Comparison:
| Parameter | Incubation at | Incubation at | Technical Recommendation |
| Time to Equilibrium | Fast (60–90 mins) | Slow (4–12 hours) | |
| Receptor Internalization | High (in whole cells) | Negligible | |
| Ligand Degradation | Moderate risk | Low risk | Use protease inhibitors (PMSF, Bacitracin) at |
| Dissociation Rate | Measurable | Negligible |
Protocol: The Association Kinetic Assay
Do not assume 60 minutes is enough. You must experimentally determine the "Time to Equilibrium" (
-
Prepare: A large batch of receptor (membrane/cell) and radioligand (
-ET-1) at a concentration near the expected (e.g., 20–50 pM).[1] -
Initiate: Add ligand to the receptor pool at
.[1] Maintain constant temperature. -
Sample: Remove aliquots at geometric time points: 1, 2, 5, 10, 20, 40, 60, 90, 120, 180, and 240 minutes.
-
Terminate: Immediately filter/wash (vacuum filtration) or spin (centrifugation) to stop the reaction.[1]
-
Plot: Specific Binding (Y) vs. Time (X).
-
Analyze: Fit to a One-phase association equation:
[1] -
Select Time: Your optimal incubation time is
(approx. 90% equilibrium).
Part 3: Troubleshooting & FAQs
Q: My Non-Specific Binding (NSB) is >40%. How do I fix this?
A: ET-1 is a "sticky" hydrophobic peptide.[1] It adheres to plastic and glass.[1]
-
Solution 1 (The Blocker): Pre-soak GF/B or GF/C filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.[1] This reverses the charge on the glass fibers, repelling the positively charged peptide.[1]
-
Solution 2 (The Buffer): Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer.[1] This acts as a carrier protein to keep ET-1 in solution and off the tube walls.[1]
-
Solution 3 (The Wash): Use ice-cold wash buffer containing 0.1% BSA.[1]
Q: I am performing a competition assay. Why do low-affinity compounds show no inhibition?
A: You may be suffering from "Receptor Depletion" or "Hemis-equilibrium."
If your receptor concentration is too high (
-
Check: Ensure
.[1] -
Check: If you incubate too long with a high-affinity competitor, the "off-rate" of the competitor becomes the limiting factor.[1] Ensure you are at equilibrium for both the radioligand and the competitor.[1]
Q: Can I wash out the ligand to measure reversibility?
A: Only partially. Due to the "locking" mechanism, acid washing (pH 3.[1]0) often removes only ~50% of bound ET-1.[1][2] This is normal for this receptor class and does not necessarily indicate covalent bonding, but rather extreme steric entrapment (Hilal-Dandan et al., 1997).[1]
Part 4: Validated Assay Workflow
Use this decision tree to design your next experiment.
Figure 2: Decision tree for selecting temperature and validating incubation times.
References
-
Hilal-Dandan, R., et al. (1997).[1][2] "The quasi-irreversible nature of endothelin binding and G protein-linked signaling in cardiac myocytes." Journal of Pharmacology and Experimental Therapeutics. Link
-
Davenport, A. P., et al. (2016).[1][3] "Endothelin."[1][2][3][4][5][6][7][8][9] Pharmacological Reviews. Link
-
Bacon, C. R., et al. (1996).[1][3][10] "Two populations of endothelin receptors in human liver." Journal of Endocrinology. Link
-
Motulsky, H. J., & Neubig, R. R. (2002).[1] "Analysis of ligand binding data." Current Protocols in Neuroscience. (Standard reference for Cheng-Prusoff limits). Link[1]
Sources
- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quasi-irreversible nature of endothelin binding and G protein-linked signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Structural and Functional Insights into Endoglin Ligand Recognition and Binding | PLOS One [journals.plos.org]
- 6. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor kinetics differ for endothelin-1 and endothelin-2 binding to Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of peptide recognition and activation of endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 'Irreversible' endothelin-1 binding does not prohibit ABT-627 from reversing endothelin-1-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
Technical Support Center: Endothelin-1 Acetate Stability Guide
Introduction: The Structural Vulnerability of Endothelin-1
Endothelin-1 (ET-1) is not a simple linear peptide; it is a bicyclic 21-amino acid peptide constrained by two critical disulfide bridges (Cys1–Cys15 and Cys3–Cys11). These bridges dictate its bioactive conformation.
When you purchase Endothelin-1 Acetate , you are working with a salt form often preferred for biological assays due to the lower cytotoxicity of acetate compared to trifluoroacetate (TFA). However, acetate salts lack the strong ion-pairing acidification of TFA, making the peptide more susceptible to oxidation and pH shifts during freezing.
This guide addresses the specific physical chemistry risks posed by freeze-thaw (F/T) cycles and provides a validated protocol to protect your experimental data.
Module 1: The Science of Instability
Why do Freeze-Thaw Cycles Destroy ET-1?
It is a common misconception that "frozen" means "static." During the freezing process of an aqueous peptide solution, three destructive mechanisms occur:
-
Cryoconcentration: As water crystallizes into pure ice, solutes (peptide, salts, buffer ions) are excluded and concentrated into microscopic liquid pockets. In these pockets, the local concentration of ET-1 can increase 100-fold, promoting aggregation .
-
pH Shift & Disulfide Scrambling: Acetate buffers are temperature-dependent. During slow freezing (e.g., in a -20°C freezer), the pH in liquid pockets can shift drastically. Since disulfide exchange is pH-dependent, this can cause the Cys1–Cys15 and Cys3–Cys11 bridges to break and reform incorrectly ("scrambling"), resulting in a biologically inactive isomer.
-
Ice-Water Interface Shear: The growth of sharp ice crystals creates physical shear stress that can denature the tertiary structure of the peptide, exposing hydrophobic residues and leading to irreversible precipitation upon thawing.
Key Metric: Data indicates that a single uncontrolled F/T cycle can result in 5–10% loss of bioactive monomer due to aggregation or adsorption, though this varies by concentration.
Module 2: Master Protocol for Reconstitution & Storage
To ensure reproducibility, follow this "Zero-F/T" workflow.
Step 1: Reconstitution (The Critical Step)
-
Solvent: Use sterile, oxygen-free water or 0.1% Acetic Acid .
-
Why: ET-1 is basic. A slightly acidic environment (pH 3.0–5.0) stabilizes the disulfide bonds and prevents oxidation. The acetate counterion alone may not provide enough buffering capacity against basic contaminants; 0.1% acetic acid ensures stability.
-
-
Concentration: Reconstitute at a high concentration (e.g., 1 mg/mL ).
-
Why: Peptides are more stable at higher concentrations. Dilute solutions (<0.1 mg/mL) lose a significant percentage of mass due to adsorption to the vial walls.
-
Step 2: Aliquoting (The "One-Way" Rule)
-
Vessel: Use LoBind (low retention) polypropylene tubes .
-
Why: ET-1 is hydrophobic and sticky. Standard tubes can bind up to 30% of your peptide.
-
-
Volume: Aliquot into single-use volumes (e.g., 10 µL or 20 µL) sufficient for one experiment.
-
Headspace: Minimize air in the tube to reduce oxidation risk.[1][2]
Step 3: Snap Freezing (The Gold Standard)
-
Method: Immerse aliquots in liquid nitrogen or a dry ice/ethanol bath immediately after dispensing.
-
Why: This promotes "vitrification" (rapid freezing), creating small, amorphous ice crystals rather than large, damaging hexagonal crystals. It also minimizes the time the peptide spends in the dangerous "cryoconcentrated" state.
-
Step 4: Storage
-
Temperature: Store at -80°C .
-
Why: -20°C freezers (especially "frost-free" units) cycle temperature to prevent ice buildup. These micro-thaws are lethal to peptide stability.
-
Module 3: Troubleshooting & FAQs
Q1: I thawed my ET-1 Acetate and see a white precipitate. Can I vortex it back into solution?
Status: Critical Failure.
-
Diagnosis: The peptide has aggregated, likely due to a pH shift during freezing or insufficient acidity during reconstitution.
-
Solution: Do not vortex vigorously; this creates shear stress and worsens aggregation.
-
Rescue Attempt: Add a small volume of 1% Acetic Acid or dilute Ammonium Hydroxide (only if the protocol permits high pH, which is risky). Sonicate briefly (5 seconds). If it does not dissolve, the peptide is denatured and should be discarded.
Q2: My ELISA standard curve is shifting lower after using a stored aliquot.
Status: Adsorption Loss.
-
Diagnosis: You likely stored the peptide at a low concentration (<0.1 mg/mL) or in a standard tube. The "missing" peptide is stuck to the plastic wall.
-
Solution: Always store stocks at >1 mg/mL. If you must store dilute samples, add a carrier protein like 0.1% BSA (Bovine Serum Albumin) to block binding sites on the plastic.
Q3: Can I refreeze an aliquot if I only used half?
Status: Prohibited. [3]
-
Reason: The second freeze cycle will induce further disulfide stress.
-
Workaround: If you have leftover solution, store it at 4°C and use it within 24–48 hours . If you cannot use it by then, discard it. The cost of the peptide is lower than the cost of a failed experiment.
Q4: Why does the acetate form smell like vinegar upon opening?
Status: Normal.
-
Explanation: This is residual acetic acid from the counterion exchange process. It indicates the salt form is correct. It does not indicate degradation.
Module 4: Workflow Visualization
The following diagram illustrates the decision logic for handling this compound to maximize stability.
Figure 1: Decision tree for this compound handling. Note the critical "Snap Freeze" step and the prohibition of refreezing.
References
-
LifeTein. (n.d.). How to dissolve peptides with disulfide bonds? Retrieved from [Link]
-
Kourra, C. M. B. K., & Cramer, N. (2016).[4] Converting Disulfide Bridges in Native Peptides to Stable Methylene Thioacetals. ChemistryViews. Retrieved from [Link]
-
Verified Peptides. (2025). Lyophilized Peptide Storage: Temperature, Humidity, & Light. Retrieved from [Link]
Sources
Technical Support Center: Endothelin-1 (ET-1) High-Concentration Stock Preparation
Ticket ID: ET1-SOL-001 Subject: Optimization of Solvent Systems for Hydrophobic Peptide ET-1 Assigned Specialist: Senior Application Scientist, Peptide Formulation Division
Triage: Why is Endothelin-1 so difficult to solubilize?
Welcome to the technical support center. If you are experiencing precipitation, gelation, or "disappearing peptide" phenomena with Endothelin-1 (ET-1), you are not alone. ET-1 is a 21-amino acid bicyclic peptide with two disulfide bridges (Cys1-Cys15 and Cys3-Cys11).
The Root Cause: The difficulty arises from two intrinsic properties:
-
Hydrophobicity & Aggregation: The peptide contains a hydrophobic tail (residues 16-21) and a core that favors
-sheet formation. At neutral pH (PBS or water), ET-1 is near its isoelectric point, reducing electrostatic repulsion and leading to rapid aggregation or gelation at concentrations mg/mL. -
Adsorption: ET-1 is a "sticky" peptide. It rapidly adsorbs to standard polypropylene and borosilicate glass, leading to significant mass loss before the experiment even begins.
Solvent Selection Logic: The Decision Matrix
Do not default to PBS or pure water for stock solutions. Use the matrix below to select the correct solvent based on your downstream application.
Solvent Comparison Table
| Solvent System | Solubility Limit | Physiological Compatibility | Stability | Recommended Use |
| 5% Acetic Acid (aq) | ~1.0 mg/mL | High (upon dilution) | Excellent (prevents oxidation) | Standard Stock. Best for general use and long-term storage. |
| 100% DMSO | >2.5 mg/mL | Low (toxic >0.1% v/v) | Good | High Conc. Only. Use when >1 mg/mL is required or for hydrophobic screening libraries. |
| Water / PBS | <0.1 mg/mL | High | Poor (Gelation risk) | Working Solution Only. Never use for stock preparation. |
| 0.1% NH₄OH | Variable | Moderate | Moderate | Alternative. Use only if acidic conditions are strictly prohibited. |
Decision Tree Diagram
Figure 1: Logic flow for selecting the optimal solvent system based on concentration requirements and assay sensitivity.
Protocol: Preparation of 1 mg/mL Stock (Acetic Acid Method)
This protocol utilizes 5% Acetic Acid to protonate the peptide, creating a net positive charge that repels intermolecular aggregation.
Materials Required:
-
Endothelin-1 Lyophilized Powder
-
Glacial Acetic Acid (High Purity)
-
HPLC-grade Water (Oxygen-free/Degassed preferred)
-
Critical: LoBind® Protein microcentrifuge tubes (Eppendorf) or Siliconized Glass vials.
Step-by-Step Procedure:
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.
-
Solvent Prep: Prepare a fresh 5% (v/v) Acetic Acid solution in HPLC-grade water.
-
Tip: Degas the water using sonication or Argon sparging to protect the Methionine residue (Met7) from oxidation.
-
-
Dissolution:
-
Add the calculated volume of 5% Acetic Acid to the peptide vial to achieve 1 mg/mL .
-
Do not pipette up and down vigorously. Instead, cap the vial and rotate gently or vortex at medium speed for 30 seconds.
-
-
Clarification (The "Invisible" Step):
-
Centrifuge the stock at 10,000 x g for 1 minute .
-
Why? Even in good solvents, micro-aggregates can form. This pellets them, ensuring your concentration is accurate and preventing "seeding" of further aggregation.
-
-
Aliquoting:
-
Immediately dispense into LoBind tubes. Recommended volume: 20–50 µL per tube to avoid freeze-thaw cycles.
-
Optional: Overlay with Argon gas before capping.
-
-
Storage: Flash freeze in liquid nitrogen (if available) and store at -20°C (1 month) or -80°C (6 months+).
Workflow Visualization
Figure 2: Step-by-step workflow for ensuring peptide integrity during solubilization.
Troubleshooting & FAQs
Q: My peptide concentration is lower than calculated after dissolving. Where did it go? A: You likely experienced adsorption loss . If you used standard polystyrene or polypropylene tubes, ET-1 has bound to the plastic walls.
-
Fix: Switch to "Protein LoBind" tubes or siliconized glass immediately.
-
Rescue: You can try adding 0.1% BSA (Bovine Serum Albumin) to the solvent to block binding sites, but this interferes with protein quantification assays (Bradford/BCA).
Q: I see a white precipitate when I dilute my stock into the assay buffer (PBS). A: This is "pH Shock." You diluted a highly acidic stock (pH ~2.5) directly into a neutral buffer (pH 7.4) where the peptide passes through its isoelectric point.[1]
-
Fix: Ensure rapid mixing during dilution. Do not add the stock to a static solution. Vortex the buffer while adding the peptide stock to disperse it instantly.
Q: Can I use DMSO instead of Acetic Acid? A: Yes, but with caveats. DMSO is excellent for solubilizing hydrophobic peptides.
-
Pros: Dissolves up to 2.5 mg/mL; sterile (bacteriostatic).
-
Cons: DMSO is cytotoxic. You must ensure the final concentration in your cell culture is <0.1%. (e.g., if stock is 100% DMSO, you must dilute 1:1000).
Q: How do I prevent Methionine oxidation? A: ET-1 contains Methionine at position 7. Oxidation converts it to sulfoxide, reducing biological potency.
-
Fix: Use degassed buffers. Avoid vigorous bubbling. Store under Argon or Nitrogen gas.
References
-
Sigma-Aldrich. (n.d.).[2] Endothelin-1 Product Information Sheet. Retrieved from
-
Bachem. (n.d.). Peptide Handling Guidelines: Solubility and Stability. Retrieved from
-
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Retrieved from
-
Tocris Bioscience. (n.d.). Endothelin-1 Technical Data. Retrieved from
Sources
Technical Support Center: Controlling pH Sensitivity During Endothelin-1 (Acetate) Reconstitution
Audience: Researchers, Formulation Scientists, and Lab Managers. Topic Scope: Troubleshooting solubility, aggregation, and stability issues related to pH during the handling of Endothelin-1 (ET-1).
The Core Challenge: The "Solubility vs. Stability" Paradox
Endothelin-1 (ET-1) is a 21-amino acid peptide containing two critical disulfide bridges (Cys1–Cys15 and Cys3–Cys11). When supplied as an acetate salt , users often mistakenly assume it will dissolve readily in neutral water or saline. It frequently does not.
The Technical Reality:
-
The Isoelectric Trap: ET-1 has an isoelectric point (pI) roughly between pH 6.0 and 7.0. At this pH, the net charge is near zero, minimizing electrostatic repulsion between molecules and driving aggregation (often irreversible amyloid-like fibrils).
-
The Disulfide Risk: While basic conditions (pH > 8) can improve solubility, they catalyze thiol-disulfide exchange . This scrambles the native disulfide bridges, resulting in biologically inactive isomers.
-
The Solution: You must reconstitute in an acidic environment to maintain stability and solubility, then dilute carefully into the physiological range.
Master Protocol: The "Acid-First" Reconstitution Strategy
This protocol prioritizes structural integrity over immediate physiological compatibility.
Phase A: Initial Dissolution (The Stock Solution)
Goal: Create a high-concentration, stable stock away from the pI.
Reagent Prep:
-
Solvent: 5% (v/v) Acetic Acid in sterile, endotoxin-free water. ( Note: Some suppliers recommend starting with 50-80% acetic acid for very high concentrations, then diluting to 5%. For standard 0.5 mg/mL stocks, 5% is usually sufficient.)
-
Labware: Polypropylene LoBind (low protein binding) tubes. Never use glass (high adsorption risk).
Steps:
-
Centrifuge the lyophilized vial (10,000 x g for 2 min) to pellet the powder.
-
Add the 5% Acetic Acid solvent to the vial to achieve a target concentration of 0.5 mg/mL .
-
Vortex gently (10-15 seconds). If cloudiness persists, sonicate briefly (3 x 5 seconds) in a water bath.
-
Verification: The solution must be crystal clear.
Phase B: Aliquoting and Storage
-
Immediate Action: Do not store at 4°C.
-
Aliquot: Dispense into single-use volumes (e.g., 10–50 µL) in LoBind tubes.
-
Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol and store at -20°C or -80°C .
Phase C: The "Dilution Shock" Management (Critical Step)
Goal: Transition from pH ~3 (Stock) to pH 7.4 (Assay) without crashing out.
-
Thaw the aliquot on ice.
-
Prepare your assay buffer (e.g., PBS or Krebs-Henseleit).
-
The Drop-Wise Rule: Add the acidic peptide stock into the large volume of stirring assay buffer, not the other way around. This ensures the peptide molecules are immediately dispersed before they can aggregate at the transient neutral pH interface.
-
Ratio Limit: Keep the stock volume <1% of the total assay volume to prevent the acetic acid from overcoming the buffer's capacity.
Visualizing the Stability Landscape
The following diagram illustrates the chemical fate of ET-1 based on pH decisions.
Caption: Figure 1: The pH-Stability Decision Tree. Acidic conditions preserve both solubility and disulfide integrity. Neutral pH risks aggregation (pI trap), while basic pH risks chemical degradation (scrambling).
Troubleshooting Center (FAQ)
Issue 1: "My solution turned cloudy immediately upon adding PBS."
Diagnosis: You hit the Isoelectric Trap .
-
The Cause: Adding a neutral buffer (pH 7.4) directly to the powder or highly concentrated stock shifts the local pH through the pI (approx pH 6–7). At this exact point, the peptide has zero net charge and falls out of solution.
-
The Fix:
-
Acidify the sample immediately with a drop of Glacial Acetic Acid to see if it clears (reverses early aggregation).
-
For future attempts, use the Phase C dilution method: Add the peptide into the buffer under rapid stirring, ensuring the final concentration is low enough (typically <10⁻⁶ M) to remain soluble at neutral pH.
-
Issue 2: "I used DMSO to avoid pH issues, but activity is lower than expected."
Diagnosis: Methionine Oxidation.
-
The Cause: ET-1 contains Methionine (Met7). DMSO is a great solvent but can act as an oxidizing agent, especially if stored for long periods or if the DMSO is not fresh/sterile. Oxidized Met-ET-1 has significantly reduced binding affinity to ET-A/ET-B receptors.
-
The Fix:
-
Use anhydrous, sterile-filtered DMSO .
-
Flush the headspace of the vial with Nitrogen or Argon gas before closing.
-
Use these stocks immediately; do not freeze/thaw DMSO stocks repeatedly.
-
Issue 3: "The concentration measured by UV is 40% lower than calculated."
Diagnosis: Surface Adsorption (The "Sticky Peptide" Problem).
-
The Cause: ET-1 is hydrophobic. If you reconstituted in water or saline in a standard polystyrene or glass tube, the peptide has coated the walls of the container.
-
The Fix:
-
Always use LoBind / Siliconized tubes.
-
Ensure the solvent includes a surfactant (like 0.05% Tween-20) only if compatible with your assay.
-
Calculation Check: Use the molar extinction coefficient (
depending on Trp/Tyr/Cys content) rather than weight, as the "1 mg" in the vial includes salts and water weight (peptide content is usually only ~70-80% of the gross weight).
-
Solvent Compatibility Table
| Solvent System | Solubility | Stability | Recommended Application |
| 5% Acetic Acid | High | High | Standard Storage / Stock Solution |
| 0.1% TFA | High | High | HPLC / Mass Spec analysis |
| PBS (pH 7.4) | Low | Low (Aggregates) | Never for initial reconstitution |
| DMSO | High | Moderate | High-concentration libraries (Watch oxidation) |
| 50mM NH₄HCO₃ | High | Low (Scrambling) | Only for immediate use if acid is prohibited |
References
-
Sigma-Aldrich (Merck). Product Information: Endothelin-1, Human and Porcine (Acetate Salt). Accessed 2025.[1][2][3][4]
-
Bachem. Peptide Handling and Solubility Guidelines.
-
ThermoFisher Scientific. Peptide Solubility and Stability Technical Support.
-
Aumelas, A., et al. (1995). Endothelin-1 solution structure by two-dimensional 1H-NMR. Biochemistry.[2] (Discusses disulfide stability and salt bridges).
Sources
Validation & Comparative
A Comparative Analysis of Vasoactive Potency: Endothelin-1 Acetate vs. Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cardiovascular physiology and pharmacology, the precise modulation of vascular tone is paramount. Among the endogenous molecules governing this critical function, Endothelin-1 (ET-1) and Angiotensin II (Ang II) stand out as two of the most potent vasoconstrictors known.[1][2] While both peptides play crucial roles in blood pressure regulation and the pathophysiology of cardiovascular diseases, their mechanisms of action, signaling cascades, and, most notably, their relative potencies differ significantly. This guide provides a comprehensive, data-supported comparison of Endothelin-1 Acetate and Angiotensin II, offering researchers and drug development professionals a detailed understanding of their distinct and overlapping biological activities.
Introduction to the Vasoactive Peptides
Endothelin-1 (ET-1) , a 21-amino acid peptide, is primarily produced by vascular endothelial cells and is recognized as one of the most powerful and long-lasting vasoconstrictors.[1][2] Its discovery unveiled a critical paracrine signaling pathway in the regulation of vascular homeostasis. Beyond its profound effects on vascular smooth muscle contraction, ET-1 is implicated in a wide array of physiological and pathological processes, including cell proliferation, inflammation, and fibrosis.[3]
Angiotensin II (Ang II) is an octapeptide that serves as the principal effector of the renin-angiotensin system (RAS), a cornerstone in the regulation of blood pressure and fluid balance.[4] Ang II exerts its potent vasoconstrictor effects on vascular smooth muscle cells and also stimulates the release of aldosterone, promoting sodium and water retention.[4] Dysregulation of the RAS and aberrant Ang II signaling are central to the development of hypertension and other cardiovascular pathologies.
Signaling Pathways: A Tale of Two Receptors
Both Endothelin-1 and Angiotensin II mediate their effects through G protein-coupled receptors (GPCRs), yet the specifics of their downstream signaling cascades reveal important distinctions.
Endothelin-1 Signaling
ET-1 primarily acts through two receptor subtypes: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor. The vasoconstrictor effects of ET-1 are predominantly mediated by the ETA receptor located on vascular smooth muscle cells.[3] Activation of the ETA receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[5][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The elevated cytosolic Ca2+, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[5]
Angiotensin II Signaling
Angiotensin II primarily exerts its vasoconstrictive effects through the Angiotensin II type 1 (AT1) receptor, which is also a Gq/11-coupled GPCR.[4][8] Similar to ET-1 signaling, binding of Ang II to the AT1 receptor activates PLC, leading to the generation of IP3 and DAG.[8][9] This results in an increase in intracellular Ca2+ and activation of PKC, culminating in vascular smooth muscle contraction.[9] While the core signaling pathway is analogous to that of ET-1, the kinetics and duration of the response can differ.
Comparative Potency: A Quantitative Look
Experimental data consistently demonstrates that Endothelin-1 is a significantly more potent vasoconstrictor than Angiotensin II. This is reflected in the lower concentrations of ET-1 required to elicit a half-maximal response (EC50) and its higher pD2 (-log EC50) values.
| Vasoactive Peptide | Vascular Bed | Species | Potency Metric (EC50/pD2) | Reference |
| Endothelin-1 | Human Renal Artery | Human | EC50: 4 nmol/L | [2] |
| Human Renal Vein | Human | EC50: 1 nmol/L | [2] | |
| Rat Mesenteric Artery | Rat | pD2: ~8.5 | [10] | |
| Angiotensin II | Rat Aorta (endothelium-intact) | Rat | pD2: 8.52 ± 0.09 | [11] |
| Rat Aorta (endothelium-denuded) | Rat | pD2: 9.00 ± 0.07 | [12] | |
| Human Endocardial Endothelial Cells (Left Ventricle) | Human | EC50: ~2 x 10-13 mol/L | [13] | |
| Human Endocardial Endothelial Cells (Right Ventricle) | Human | EC50: ~8 x 10-12 mol/L | [13] |
Note: EC50 and pD2 values can vary depending on the specific experimental conditions, tissue preparation, and species.
Experimental Protocols for Potency Determination
To ensure the scientific integrity and reproducibility of potency comparisons, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Vasoconstriction Assay: Isolated Aortic Ring Preparation
This ex vivo method allows for the direct measurement of vascular smooth muscle contraction in response to vasoactive agents in a controlled environment.[14][15][16][17][18]
Workflow Diagram:
Step-by-Step Methodology:
-
Animal Euthanasia and Aorta Isolation:
-
Humanely euthanize a male Wistar rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a thoracotomy to expose the thoracic cavity.
-
Carefully excise the thoracic aorta and immediately place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
-
Aortic Ring Preparation:
-
Under a dissecting microscope, meticulously remove adherent connective and adipose tissue from the aorta.
-
Cut the cleaned aorta into rings of approximately 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension of 1.5 g to each ring and allow for an equilibration period of at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a reference contraction with 60 mM KCl to assess tissue viability.
-
Following washout and return to baseline tension, add cumulative concentrations of either this compound or Angiotensin II to the organ bath.
-
Record the isometric tension generated by the aortic rings using a force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Construct concentration-response curves by plotting the contractile response as a percentage of the maximal KCl-induced contraction against the logarithm of the agonist concentration.
-
Calculate the EC50 and pD2 values from the resulting sigmoidal curves using non-linear regression analysis.
-
In Vivo Blood Pressure Measurement in Conscious Rats
This in vivo protocol allows for the assessment of the systemic pressor effects of vasoactive peptides in a physiologically relevant context.[19][20][21][22][23]
Workflow Diagram:
Step-by-Step Methodology:
-
Surgical Preparation:
-
Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic agent (e.g., isoflurane).
-
Under aseptic conditions, expose the left carotid artery and right jugular vein.
-
Implant a catheter filled with heparinized saline into the carotid artery for blood pressure measurement and another into the jugular vein for peptide infusion.
-
Exteriorize the catheters at the nape of the neck and secure them.
-
-
Recovery:
-
House the rat individually and allow for a recovery period of 24-48 hours. Ensure the animal has free access to food and water.
-
-
Experimental Procedure:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the rat to acclimate in its home cage for at least 30 minutes and record a stable baseline mean arterial pressure (MAP) and heart rate.
-
Infuse increasing doses of this compound or Angiotensin II intravenously.
-
Continuously monitor and record blood pressure and heart rate throughout the infusion period and for a designated time post-infusion.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each dose of the vasoactive peptide.
-
Plot the change in MAP against the dose of the peptide to generate a dose-response curve.
-
Determine the dose required to produce a specific increase in blood pressure (e.g., a 30 mmHg increase) for comparison of potency.
-
Conclusion
The evidence presented in this guide unequivocally establishes Endothelin-1 as a more potent vasoconstrictor than Angiotensin II. This heightened potency is a critical consideration for researchers investigating cardiovascular physiology and for professionals involved in the development of therapeutic agents targeting vascular tone. The detailed signaling pathways and experimental protocols provided herein offer a robust framework for further investigation into the nuanced roles of these powerful vasoactive peptides. A thorough understanding of their distinct potencies and mechanisms of action is fundamental to advancing our knowledge of cardiovascular health and disease.
References
- Davenport, A. P., & Maguire, J. J. (2006). Endothelin. Handbook of Biologically Active Peptides, 1135–1143.
- Davenport, A. P., Hyndman, K. A., Dhaun, N., Southan, C., Kohan, D. E., Pollock, J. S., Pollock, D. M., Webb, D. J., & Maguire, J. J. (2016). Endothelin. Pharmacological Reviews, 68(2), 357–418.
- de Oliveira, A. M., Tostes, R. C., & Webb, R. C. (2010). Ang II-induced contraction is impaired in the aortas of renovascular hypertensive animal model. Vascular Biology, 23(2), 123-134.
- Edvinsson, L., & Uddman, R. (2005). Neurobiology of the cerebral circulation. Cerebrovascular and Brain Metabolism Reviews, 17(3), 229–242.
- Griendling, K. K., Tsuda, T., & Alexander, R. W. (1989). Endothelin stimulates diacylglycerol accumulation and activates protein kinase C in cultured vascular smooth muscle cells. Journal of Biological Chemistry, 264(14), 8237–8240.
- Haynes, W. G., & Webb, D. J. (1998). Endothelin as a regulator of cardiovascular function in health and disease. Journal of Hypertension, 16(8), 1081–1098.
- Mehta, P. K., & Griendling, K. K. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system. American Journal of Physiology-Cell Physiology, 292(1), C82–C97.
- Schiffrin, E. L. (2005). Endothelin and endothelin antagonists in hypertension. Journal of Hypertension, 23(11), 1963–1970.
- Angus, J. A., & Wright, C. E. (2006). Techniques for the in vitro study of the endothelial and smooth muscle function of isolated arteries. Journal of Pharmacological and Toxicological Methods, 54(1), 1-11.
- Cellai, D., et al. (2018). Difference in the response to angiotensin II between left and right ventricular endocardial endothelial cells. Canadian Journal of Physiology and Pharmacology, 96(10), 1035-1042.
- Kurtz, A., et al. (2005). Recommendations for blood pressure measurement in humans and experimental animals: Part 2: Blood pressure measurement in experimental animals: a statement for professionals from the subcommittee of professional and public education of the American Heart Association Council on High Blood Pressure Research. Hypertension, 45(2), 299-310.
- Maguire, J. J., & Davenport, A. P. (2014). Endothelin@25–new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12. British Journal of Pharmacology, 171(24), 5555-5572.
- Marrero, M. B., et al. (1995). The AT1 receptor is required for angiotensin II-induced activation of Jak2 and Stat1 in vascular smooth muscle cells. Journal of Biological Chemistry, 270(20), 12078-12082.
- Pinto, Y. M., et al. (1997). Continuous blood pressure measurement in conscious rats. Methods in Molecular Biology, 82, 13-23.
-
Radnoti LLC. (n.d.). Tissue Organ Bath Principals. Retrieved from [Link]
-
ResearchGate. (n.d.). pD2 and Emax values obtained from endothelin-1 (ET-1).... Retrieved from [Link]
- Sandoo, A., et al. (2010). A simplified aortic ring assay: a useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Journal of Visualized Experiments, (44), 2140.
- Schiffrin, E. L. (2012). The renin-angiotensin system and the endothelium. Current Hypertension Reports, 14(1), 59-66.
- Tostes, R. C., et al. (2010). Ang II-induced contraction is impaired in the aortas of renovascular hypertensive animal model. Vascular Biology, 23(2), 123-134.
- Whyland, D., et al. (2019). Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Veterinary Medicine, 76(1), 5-11.
- Williams, D. L., et al. (2005). Divergent Signaling Mechanisms for Venous Versus Arterial Contraction as Revealed by endothelin-1. Journal of Vascular Surgery, 41(5), 856-863.
- Touyz, R. M., & Schiffrin, E. L. (2000). Signal transduction mechanisms mediating the physiological and pathophysiological actions of angiotensin II in vascular smooth muscle cells. Pharmacological Reviews, 52(4), 639-672.
- van Rhee, A. M., & Jacobson, K. A. (1996). Molecular architecture of G protein-coupled receptors. Drug Development Research, 37(1), 1-38.
- Vanhoutte, P. M. (2004). The aortic ring co-culture assay: a convenient tool to assess the angiogenic potential of mesenchymal stromal cells in vitro. Journal of Visualized Experiments, (e55910).
- Wang, N., et al. (2022). Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method. Journal of Visualized Experiments, (188), e64529.
- Zappe, D. H., et al. (2008). Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. Journal of Visualized Experiments, (20), e891.
- Zhou, Y., et al. (2014). Rat Aortic Ring Assay.
-
Animated biology With arpan. (2019, January 1). IP3 DAG Pathway( Gq signalling) [Video]. YouTube. [Link]
-
Khanacademymedicine. (2015, March 2). G Protein Coupled Receptors | Nervous system physiology | NCLEX-RN | Khan Academy [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for endothelin-1 in angiotensin II-mediated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent signaling mechanisms for venous versus arterial contraction as revealed by endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. vb.bioscientifica.com [vb.bioscientifica.com]
- 12. Ang II-induced contraction is impaired in the aortas of renovascular hypertensive animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Difference in the response to angiotensin II between left and right ventricular endocardial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. researchgate.net [researchgate.net]
- 23. jove.com [jove.com]
Comparative Characterization Guide: Synthetic Endothelin-1 Acetate via High-Resolution Mass Spectrometry
Executive Summary & Scientific Rationale
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor (
-
Correct Disulfide Folding: The native connectivity is Cys1–Cys15 and Cys3–Cys11 . Misfolded isomers (scrambled disulfides) are biologically inert or exhibit off-target effects.
-
Counter-Ion Composition: Standard solid-phase peptide synthesis (SPPS) yields peptides as Trifluoroacetate (TFA) salts.[2][3] TFA is cytotoxic and can alter cellular responses in calcium mobilization assays. Endothelin-1 Acetate is the superior reagent for biological applications, requiring rigorous confirmation of TFA removal.
This guide outlines the mass spectrometry (MS) workflows to validate these attributes, comparing the Acetate product against TFA-laden and misfolded alternatives.
The Counter-Ion Conundrum: Acetate vs. TFA[4][5]
The choice of counter-ion is not merely a formulation detail; it dictates the validity of downstream biological data.
Comparative Performance Matrix
| Feature | Endothelin-1 Acetate (Recommended) | Endothelin-1 TFA (Standard Grade) | Impact on Research |
| Cytotoxicity | Negligible | High (Concentration dependent) | TFA can induce apoptosis in endothelial cells, confounding vasoconstriction data. |
| Solubility | High (pH dependent) | High (Acidic solution) | Acetate mimics physiological buffering better than strong acid salts. |
| Spectral Interference | Low | High (IR/NMR) | TFA signals can obscure peptide side-chain analysis in structural studies. |
| In vivo Suitability | Preferred | Not Recommended | TFA salts can alter local pH and cause tissue necrosis at injection sites. |
MS Detection of Residual TFA
While positive mode ESI-MS detects the peptide, Negative Mode ESI-MS is required to screen for the TFA anion (
-
Pass Criteria: Absence of 113 Da peak in negative mode.
-
Fail Criteria: Distinct peak at 113 Da (indicates incomplete ion exchange).
Structural Integrity: Disulfide Mapping
The most common synthetic impurity in ET-1 production is not a sequence error, but a topological one: Scrambled Disulfides .
-
Native ET-1: Bridges at 1–15 and 3–11.
-
Scrambled Isomers: Alternative pairings (e.g., 1–3, 11–15).
-
Linear ET-1: No bridges (reduced state).
Since Native and Scrambled isomers share the exact same molecular weight (2492 Da), standard MS1 analysis cannot distinguish them. We employ a Reduction-Alkylation Shift Assay combined with MS/MS fragmentation.
Analytical Workflow Diagram
Caption: Integrated workflow for ET-1 characterization ensuring sequence identity, counter-ion purity, and correct disulfide topology.
Experimental Protocols
Protocol A: High-Resolution Intact Mass & Purity
Objective: Confirm MW (2492.29 Da) and purity >95%.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Gradient: 5% to 60% B over 10 minutes.
-
MS Settings: ESI Positive Mode, Scan range 500–3000 m/z.
-
Data Analysis: Deconvolute charge envelope (
, ).
Protocol B: Disulfide Mapping (Reduction Shift)
Objective: Prove the existence of two disulfide bonds.
-
Aliquot Preparation: Prepare two vials of ET-1 (0.1 mg/mL).
-
Control (Native): Analyze directly.
-
Experimental (Reduced): Add Dithiothreitol (DTT) to 10 mM final concentration. Incubate at 37°C for 30 mins.
-
Analysis: Inject both samples into LC-MS.
-
Result Interpretation:
-
Native Mass: 2491.90 Da.[1]
-
Reduced Mass: 2495.93 Da.
-
Delta: +4.03 Da (corresponding to 4 hydrogen atoms added to 4 cysteines).
-
Note: If Delta is +2 Da, only one bridge was broken or formed. If Delta is 0, the peptide was linear (oxidized) or failed to reduce.
-
Protocol C: Sequence Confirmation (MS/MS)
Objective: Confirm sequence CSCSSLMDKECVYFCHLDIIW.
-
Fragmentation: Use HCD (Higher-energy Collisional Dissociation) or ETD (Electron Transfer Dissociation) on the
precursor (approx. 831.6 m/z). -
Coverage: ET-1 is difficult to fragment in the native state due to the "knot" structure. Reduced ET-1 (from Protocol B) yields far superior b- and y-ion series.
-
Key Diagnostic Ions: Look for fragments flanking the Cysteines to confirm spacing.
Comparative Data: What to Expect
The following table illustrates typical results when comparing high-grade Acetate ET-1 against lower-quality alternatives.
| Parameter | Synthetic ET-1 (Acetate) | Synthetic ET-1 (TFA) | Scrambled Isomer |
| Observed Mass (Intact) | 2491.90 Da | 2491.90 Da | 2491.90 Da |
| Retention Time (C18) | |||
| Negative Mode MS | Clean Baseline | Peak at 113 m/z | Clean Baseline |
| Bioassay (Ca2+ flux) | Toxic at high conc. | Inactive / Low Potency | |
| Reduction Shift | +4 Da | +4 Da | +4 Da |
Key Takeaway: Retention time shifts in HPLC are the first indicator of Scrambled Isomers, as the hydrophobic footprint changes with folding.
References
-
AmbioPharm. Which salt form should I choose for my peptide? (Accessed 2023). Available at: [Link]
-
RCSB PDB. 1EDN: Human Endothelin-1 Structure.[4] (Accessed 2023). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16133807, Endothelin-1. (Accessed 2023). Available at: [Link]
-
Sikora, K. et al. The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals (Basel). 2020 Dec; 13(12): 442. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Endothelin 1 - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating ET-1 Receptor Specificity with Bosentan and Endothelin-1
In the landscape of cardiovascular and pulmonary research, the endothelin (ET) system stands as a pivotal signaling axis. Its primary effector, Endothelin-1 (ET-1), is one of the most potent vasoconstrictors known, exerting its influence through two G protein-coupled receptor subtypes: ETA and ETB.[1][2] Dysregulation of the ET-1 pathway is implicated in a spectrum of diseases, most notably pulmonary arterial hypertension (PAH).[3] Consequently, the pharmacological interrogation of these receptors is of paramount importance. This guide provides an in-depth, experience-driven comparison of methodologies to validate the specificity of the dual ETA/ETB receptor antagonist, Bosentan, in the context of ET-1-mediated signaling.
The Endothelin System: A Duality of Function
The biological effects of ET-1 are mediated by its binding to ETA and ETB receptors.[4] While both are activated by ET-1, they can trigger distinct and sometimes opposing downstream signaling cascades.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction and cell proliferation.[5][6]
-
ETB Receptors: These receptors exhibit a more complex functionality. Found on endothelial cells, their stimulation mediates vasodilation through the release of nitric oxide and prostacyclin.[5][6] Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.[1][7]
This duality underscores the necessity for precise pharmacological tools to dissect the contribution of each receptor subtype in physiological and pathological processes.
The Agonist and Antagonist: Endothelin-1 and Bosentan
Endothelin-1 (ET-1): A 21-amino acid peptide, ET-1 is the primary endogenous ligand for both ETA and ETB receptors.[1] Its potent vasoconstrictive properties make it a critical player in blood pressure regulation.[8]
Bosentan: A dual endothelin receptor antagonist, Bosentan competitively inhibits the binding of ET-1 to both ETA and ETB receptors.[3][7] While it is clinically approved for the treatment of PAH, its dual antagonism necessitates careful experimental validation to understand its precise mechanism of action in various cellular contexts.[3] It is thought to exert a greater effect on ET-A receptors.[7]
Core Principle: Establishing Specificity Through Competition
The cornerstone of validating the specificity of an antagonist like Bosentan lies in demonstrating its ability to competitively inhibit the effects of an agonist, in this case, ET-1. This is achieved through a combination of binding and functional assays. The experimental design must be robust, incorporating appropriate controls to ensure that the observed effects are indeed due to specific receptor blockade.
Experimental Validation Workflow
A comprehensive validation strategy involves a multi-pronged approach, moving from direct assessment of receptor binding to the evaluation of downstream functional consequences.
Caption: ET-1 signaling pathway and the inhibitory action of Bosentan.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Seed cells expressing ETA or ETB receptors in a black, clear-bottom 96-well plate and grow overnight.
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Execution:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Add varying concentrations of Bosentan to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration of ET-1 (typically the EC80 concentration, which elicits 80% of the maximal response) into the wells.
-
Immediately begin kinetic fluorescence readings for a period of 1-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Generate a dose-response curve for ET-1 to determine its EC50 (the concentration that produces 50% of the maximal response). [9] * Plot the ET-1 response in the presence of different concentrations of Bosentan.
-
Determine the IC50 of Bosentan for the inhibition of the ET-1-induced calcium response.
-
A rightward shift in the ET-1 dose-response curve in the presence of Bosentan is indicative of competitive antagonism.
-
Data Presentation and Interpretation
Summarizing the quantitative data in a clear and concise format is crucial for easy comparison and interpretation.
Table 1: Comparative Binding Affinities of Bosentan
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) |
| ETA | Bosentan | Data from experiment | Calculated value |
| ETB | Bosentan | Data from experiment | Calculated value |
Table 2: Comparative Functional Potencies of ET-1 and Bosentan
| Assay Parameter | ET-1 EC50 (nM) | Bosentan IC50 (nM) vs. ET-1 |
| ETA-mediated Ca2+ Flux | Data from experiment | Data from experiment |
| ETB-mediated Ca2+ Flux | Data from experiment | Data from experiment |
Note: Specific IC50 and EC50 values will vary depending on the experimental conditions and cell lines used. Published literature often reports Bosentan's IC50 for ETA-mediated vasoconstriction to be in the range of 0.2 µM and for ETB-mediated vasoconstriction around 19 µM. [10] Interpreting the Results:
A successful validation will demonstrate that Bosentan:
-
Competitively displaces radiolabeled ET-1 from both ETA and ETB receptors, yielding quantifiable Ki values.
-
Potently inhibits ET-1-induced downstream signaling (calcium mobilization) in a dose-dependent manner.
-
The rank order of potency for binding should correlate with its functional antagonism.
By following this comprehensive guide, researchers can confidently validate the specificity of Bosentan for the ET-1 receptors, ensuring the integrity and reliability of their experimental findings. This rigorous approach is fundamental for advancing our understanding of the endothelin system and developing novel therapeutics for associated pathologies.
References
-
Bosentan - Wikipedia. [Link]
-
What is the mechanism of Bosentan? - Patsnap Synapse. (2024-07-17). [Link]
-
Cell-specificity and signaling pathway of endothelin-1 gene regulation by hypoxia. [Link]
-
Endothelin-1 Signaling | GeneGlobe. [Link]
-
BOSENTAN AND ITS EFFECT ON ENDOTHELIN - YouTube. (2013-04-25). [Link]
-
Endothelin-1 Signaling in Vascular Physiology and Pathophysiology | Bentham Science Publishers. (2014-03-01). [Link]
-
Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed. [Link]
-
Investigation of endothelin-1 receptor antagonist bosentan in a rat endometriosis model. (2026-01-15). [Link]
-
Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - Frontiers. (2024-11-25). [Link]
-
(PDF) X-ray structures of endothelin ETB receptor bound to clinical antagonist bosentan and its analog - ResearchGate. (2017-08-14). [Link]
-
Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed. [Link]
-
Endothelin antagonists - The Renal Patient Support Group (RPSG). [Link]
-
Endothelin receptor - Wikipedia. [Link]
-
Physiology, Endothelin - StatPearls - NCBI Bookshelf. [Link]
-
Bosentan - StatPearls - NCBI Bookshelf - NIH. (2025-12-01). [Link]
-
Endothelin-1(ET A ET B) receptor Antagonists mechanism IMPORTANCE OF... | Download Scientific Diagram - ResearchGate. [Link]
-
Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC. [Link]
-
Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors - PMC. [Link]
-
Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed. [Link]
-
Differential Effects of the Mixed ET(A)/ET(B)-receptor Antagonist Bosentan on Endothelin-Induced Bronchoconstriction, Vasoconstriction and Prostacyclin Release - PubMed. [Link]
-
Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System - Logos Biosystems. [Link]
-
Identification of high affinity endothelin-1 receptor subtypes in human tissues - PubMed. [Link]
-
ETA and ETB Receptors Mediate Contraction to Endothelin-1 in Renal Artery of Aging SHR. [Link]
-
Endothelin A and Endothelin B Receptors Differ in... : Experimental Biology & Medicine - Ovid. [Link]
-
Endothelin Receptor Dimers Evaluated by FRET, Ligand Binding, and Calcium Mobilization. [Link]
-
Ca2+ Mobilization Assay - Creative Bioarray. [Link]
-
Endothelin Receptor Subtypes in Small Arteries : Studies With FR139317 and Bosentan. [Link]
-
Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC. [Link]
-
Investigating the specificity of endothelin-traps as a potential therapeutic tool for endothelin-1 related disorders - PMC. [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. (2023-01-10). [Link]
-
Conformational specificity of opioid receptors is determined by subcellular location irrespective of agonist | eLife. (2021-05-20). [Link]
-
An Experimental Tabletop Platform for Bidirectional Molecular Communication Using Advection–Diffusion Dynamics in Bio-Inspired Nanonetworks - MDPI. [Link]
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- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 6. Endothelin receptor - Wikipedia [en.wikipedia.org]
- 7. Bosentan - Wikipedia [en.wikipedia.org]
- 8. rpsg.org.uk [rpsg.org.uk]
- 9. ahajournals.org [ahajournals.org]
- 10. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Peptide Analysis: A Comparative Guide to Endothelin-1 ELISA Cross-Reactivity
Executive Summary: The "Hidden Variable" in Vascular Research
Endothelin-1 (ET-1) is the most potent vasoconstrictor known, playing a pivotal role in the pathophysiology of hypertension, cardiac hypertrophy, and vascular disease. However, accurate quantification of ET-1 is notoriously difficult due to the presence of structurally homologous isoforms (ET-2, ET-3) and its precursor (Big ET-1).
In many commercial ELISA kits, "Endothelin-1" is a misnomer. Depending on the antibody epitope, an assay may measure Total Endothelins (ET-1 + ET-2 + ET-3) or Bioactive ET-1 exclusively. Failure to distinguish between these can lead to significant data misinterpretation, particularly in complex matrices like plasma or tissue homogenates where precursor levels may fluctuate independently of the mature peptide.
This guide provides a technical breakdown of the structural basis for cross-reactivity, compares market-leading assay architectures, and outlines a self-validating protocol to ensure your data reflects specific ET-1 activity.
The Structural Challenge: Homology and Epitopes
To understand cross-reactivity, one must analyze the amino acid sequence of the Endothelin family. All three isoforms (ET-1, ET-2, ET-3) are 21-amino acid peptides with two critical disulfide bridges that maintain a specific loop structure.
-
C-Terminus (Residues 15-21): This region is 100% conserved across ET-1, ET-2, and ET-3. Antibodies targeting this region (common in competitive ELISAs or as detection antibodies in "Total" assays) will cross-react completely.
-
N-Terminus & Loop (Residues 1-14): This region contains the sequence variations. ET-1 differs from ET-2 by only 2 amino acids (Trp6, Leu7) and from ET-3 by 6 amino acids. High-specificity assays must target this variable region.
-
Big ET-1: The 38-amino acid precursor contains the entire ET-1 sequence plus a C-terminal extension. "Sandwich" pairs must be carefully selected to avoid capturing this precursor if only the mature peptide is of interest.
Visualization: Structural Homology & Antibody Targeting
The following diagram illustrates the sequence alignment and the risk zones for cross-reactivity.
Figure 1: Sequence alignment of Endothelin isoforms showing the conserved C-terminus responsible for high cross-reactivity and the variable N-terminus required for specific detection.
Comparative Analysis: "Specific" vs. "Total" Assays
When selecting an ELISA kit, the "Cross-Reactivity" section of the datasheet is the most critical component. Below is a comparison of common commercial kit architectures based on reported performance data.
Table 1: Cross-Reactivity Profiles of Leading Assay Types
| Feature | Assay Type A: "Total Endothelin" | Assay Type B: "Specific ET-1" |
| Representative Kits | Cayman Chemical (ET EIA), Various Competitive ELISAs | R&D Systems (Quantikine), Enzo (High Sensitivity), Elabscience |
| Primary Application | General screening of endothelin system activation. | Precise quantification of the bioactive ET-1 isoform.[1] |
| Antibody Strategy | Often uses a C-terminal capture or detection antibody. | Uses Sandwich pairs targeting the unique Loop/N-term sequence. |
| Cross-Reactivity (ET-2) | 100% | Typically < 5% (varies by kit) |
| Cross-Reactivity (ET-3) | 100% | Typically < 1% |
| Cross-Reactivity (Big ET-1) | 100% (often) | < 1% (if sandwich pair excludes precursor) |
| Pros | Robust; detects all potential vasoconstrictors in the family. | Highly specific; correlates better with ET-1 specific pathology. |
| Cons | Cannot distinguish isoforms; overestimates ET-1 if ET-2/3 are present. | Risk of false negatives if the specific epitope is masked. |
Key Insight:
-
Cayman Chemical's ET EIA is explicitly designed as a "Total" assay, stating 100% cross-reactivity with ET-1, ET-2, and ET-3. This is excellent for assessing total vascular tone potential but unsuitable for distinguishing ET-1 gene expression specifically.
-
R&D Systems' Quantikine and Enzo's kits utilize a sandwich format that significantly reduces cross-reactivity, often reporting negligible binding to ET-3, though slight cross-reactivity with ET-2 (the closest homolog) can persist in some "specific" assays depending on the exact clone used.
Experimental Validation Protocol
Do not rely solely on the manufacturer's datasheet. Matrix effects (plasma proteins, lipids) can alter antibody binding specificity. The following protocol allows you to validate the specificity of an ET-1 ELISA in your specific sample matrix.
Protocol: The "Spike-and-Homolog" Challenge
Objective: Determine if your ELISA distinguishes ET-1 from ET-2, ET-3, and Big ET-1.
Materials:
-
Pure recombinant ET-1, ET-2, ET-3, and Big ET-1 (available from peptide suppliers like Bachem or Phoenix Pharmaceuticals).
-
Your chosen ELISA kit.
-
"Null" Matrix (e.g., charcoal-stripped plasma or assay buffer).
Step-by-Step Workflow:
-
Baseline Setup: Reconstitute all peptides to a 1 µg/mL stock.
-
Spike Preparation: Prepare samples in the Null Matrix at a fixed concentration (e.g., 100 pg/mL) for each peptide individually:
-
Tube A: ET-1 (Positive Control)
-
Tube B: ET-2
-
Tube C: ET-3
-
Tube D: Big ET-1
-
Tube E: ET-1 + ET-2 (Mixed challenge)
-
-
Assay Execution: Run the ELISA according to the manufacturer's instructions.
-
Calculation: Calculate the "Apparent ET-1 Concentration" for Tubes B, C, and D.
-
Cross-Reactivity % = (Measured Concentration / Spiked Concentration) × 100
-
-
Acceptance Criteria:
-
For a Specific assay: ET-2 < 5%, ET-3 < 1%, Big ET-1 < 1%.
-
For a Total assay: ET-2 and ET-3 should be ~100%.
-
Visualization: Validation Logic Flow
Figure 2: Decision tree for validating antibody specificity using a Spike-and-Recovery approach with homologous peptides.
Technical Recommendations
-
Extraction is Mandatory for Plasma: ET-1 circulates at very low levels (1-2 pg/mL) and is often bound to albumin. Direct measurement often yields high background. Use Solid Phase Extraction (SPE) (e.g., C18 columns) prior to ELISA to remove interfering proteins and concentrate the peptide.
-
Note: Some "Direct" kits (e.g., QuantiGlo) claim to work without extraction, but validation (as per Section 4) is crucial to ensure matrix effects don't mask the signal.
-
-
Watch the "Big" Precursor: In heart failure, Big ET-1 levels can be significantly higher than mature ET-1. If your antibody cross-reacts with Big ET-1 (even 10%), your data will be skewed by the precursor pool. Always check the "Cross-reactivity with Big ET-1" spec.
-
Cite Specificity: When publishing, do not just state "ET-1 was measured by ELISA." State: "ET-1 was measured using a specific sandwich ELISA (Kit Name, Manufacturer) with <1% cross-reactivity to ET-2 and ET-3, confirmed by spike-recovery."
References
-
Inoue, A., et al. (1989). The human endothelin family: three structurally and pharmacologically distinct isopeptides predicted by three separate genes. Proceedings of the National Academy of Sciences, 86(8), 2863-2867.
-
Cayman Chemical. (n.d.). Endothelin ELISA Kit (ET EIA Kit) Product Datasheet. Retrieved from Cayman Chemical.
-
R&D Systems. (n.d.). Endothelin-1 Quantikine ELISA Kit (DET100) Product Details. Retrieved from R&D Systems.
-
Aubin, P., et al. (1997). Sandwich-type enzyme immunoassay for big endothelin-1 in plasma: concentrations in healthy human subjects unaffected by sex or posture. Clinical Chemistry, 43(1), 64-70.
-
Thermo Fisher Scientific. (n.d.). Endothelin-1 Monoclonal Antibody (TR.ET.48.5).[2] Retrieved from Thermo Fisher.
Sources
A Researcher's Guide to Confirming Endothelin-1 Induced Phenotypes with Receptor Antagonists
This guide provides an in-depth comparison of commonly used Endothelin-1 (ET-1) receptor antagonists and outlines experimental strategies to rigorously confirm ET-1 induced cellular and physiological phenotypes. It is intended for researchers, scientists, and drug development professionals seeking to validate the role of the endothelin system in their experimental models.
Endothelin-1 is a potent 21-amino acid peptide with a wide range of biological activities, primarily mediated through its interaction with two G protein-coupled receptors: the Endothelin A receptor (ET-A) and the Endothelin B receptor (ET-B)[1][2]. The activation of these receptors triggers diverse signaling cascades, leading to various physiological and pathophysiological responses, including vasoconstriction, cell proliferation, inflammation, and fibrosis[1][3][4]. Given the complexity of ET-1 signaling, the use of selective receptor antagonists is an indispensable tool for dissecting the specific contributions of ET-A and ET-B receptors to an observed phenotype.
The Dichotomy of Endothelin Receptors: ET-A vs. ET-B
The distinct and sometimes opposing roles of ET-A and ET-B receptors necessitate a clear understanding of their primary functions to design informative experiments.
-
ET-A Receptors: Predominantly located on vascular smooth muscle cells, activation of ET-A receptors leads to potent and sustained vasoconstriction[5][6]. This receptor subtype is also heavily implicated in mitogenic and proliferative responses in various cell types, including smooth muscle cells and fibroblasts[3][7]. Consequently, ET-A receptor signaling is a key contributor to pathologies such as pulmonary arterial hypertension (PAH) and vascular remodeling[8][9].
-
ET-B Receptors: These receptors exhibit a more complex functional profile depending on their cellular location. On endothelial cells, ET-B receptor activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, counteracting the vasoconstrictive effects of ET-A activation[10][11]. Endothelial ET-B receptors also play a crucial role in clearing circulating ET-1[12][13]. Conversely, ET-B receptors on smooth muscle cells can contribute to vasoconstriction[10][14].
This dual functionality of ET-B receptors underscores the importance of using selective antagonists to delineate the precise signaling pathways responsible for an ET-1-induced phenotype.
Visualizing the Endothelin-1 Signaling Axis
The following diagram illustrates the principal signaling pathways initiated by ET-1 binding to its receptors. Understanding these pathways is crucial for selecting appropriate downstream assays to measure phenotypic changes.
Caption: Simplified ET-1 signaling pathway leading to key cellular responses.
A Comparative Guide to Common Endothelin Receptor Antagonists
The choice of antagonist is a critical experimental decision. The following table provides a comparison of widely used ET receptor antagonists, highlighting their selectivity and common applications. This information is essential for designing experiments that can specifically implicate either the ET-A, ET-B, or both receptors in the phenotype of interest.
| Antagonist | Target Receptor(s) | Selectivity | Common Applications & Key Characteristics |
| BQ-123 | ET-A | Selective | A widely used research tool for specifically blocking ET-A mediated effects like vasoconstriction and cell proliferation.[15][16] |
| BQ-788 | ET-B | Selective | Used to investigate the roles of ET-B receptors, such as vasodilation and ET-1 clearance. Can potentiate ET-A mediated vasoconstriction by blocking ET-1 clearance.[17][18][19][20] |
| Bosentan | ET-A and ET-B | Dual (Non-selective) | The first dual receptor antagonist approved for PAH. Blocks both vasoconstriction and vasodilation pathways mediated by ET-1.[6][14][21][22] |
| Macitentan | ET-A and ET-B | Dual (Slight ET-A preference) | A newer dual antagonist with sustained receptor binding properties, approved for PAH.[3][23][24][25] |
| Ambrisentan | ET-A | Selective | An ET-A selective antagonist approved for PAH, designed to spare the beneficial effects of endothelial ET-B receptor activation.[26][27][28][29] |
Experimental Workflow for Phenotype Confirmation
A robust experimental design is crucial for generating reproducible and interpretable data. The following workflow provides a self-validating system for confirming an ET-1 induced phenotype.
Caption: A logical workflow for validating an ET-1 mediated phenotype.
Key Experimental Protocols
Below are detailed, step-by-step methodologies for assessing common ET-1 induced phenotypes.
Protocol 1: In Vitro Cell Proliferation Assay (e.g., using Human Umbilical Vein Endothelial Cells - HUVECs)
This protocol is adapted from methodologies described in studies investigating the mitogenic effects of ET-1.[7][30]
Objective: To quantify the effect of ET-1 on cell proliferation and confirm its receptor dependency using selective antagonists.
Materials:
-
HUVECs
-
Appropriate cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
ET-1 (human)
-
BQ-123 (ET-A antagonist)
-
BQ-788 (ET-B antagonist)
-
Vehicle (e.g., sterile water or DMSO, depending on antagonist solubility)
-
BrdU Cell Proliferation Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells/well in complete medium and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment:
-
Antagonist Pre-treatment: For antagonist groups, add the desired concentration of BQ-123, BQ-788, or vehicle to the respective wells and incubate for 1 hour.
-
ET-1 Stimulation: Add ET-1 to the designated wells at a final concentration known to induce proliferation (e.g., 10 nM). Ensure control wells receive only vehicle.
-
Experimental Groups:
-
Vehicle Control
-
ET-1 alone
-
BQ-123 + ET-1
-
BQ-788 + ET-1
-
BQ-123 alone
-
BQ-788 alone
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
BrdU Labeling and Detection: Follow the manufacturer's protocol for the BrdU assay kit. This typically involves adding BrdU to the wells for the final 2-4 hours of incubation, followed by fixation, antibody incubation, and substrate addition.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Expected Outcome: ET-1 treatment should significantly increase BrdU incorporation compared to the vehicle control. Pre-treatment with the relevant antagonist (e.g., BQ-123 if the effect is ET-A mediated) should significantly attenuate this ET-1-induced increase. The antagonist alone should have no significant effect on proliferation compared to the vehicle control.
Protocol 2: Ex Vivo Aortic Ring Vasoconstriction Assay
This protocol is a standard method for assessing the vasoactive properties of compounds.
Objective: To measure the contractile response of isolated aortic rings to ET-1 and determine the role of ET-A and ET-B receptors using antagonists.
Materials:
-
Rodent (e.g., rat or mouse) thoracic aorta
-
Krebs-Henseleit buffer
-
ET-1
-
BQ-123
-
BQ-788
-
Phenylephrine (for pre-constriction and viability testing)
-
Acetylcholine (for viability testing of endothelium)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation and Preparation: Euthanize the animal according to approved institutional protocols. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer. Dissect away adhering connective tissue and cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g. Check the viability of the rings by inducing contraction with phenylephrine, followed by assessing endothelium-dependent relaxation with acetylcholine. Rings that do not show a robust response should be discarded.
-
Antagonist Incubation: After washing out the viability testing drugs and allowing the rings to return to baseline, incubate the designated rings with BQ-123, BQ-788, or vehicle for 30-60 minutes.
-
ET-1 Cumulative Concentration-Response Curve: Add ET-1 to the organ baths in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁷ M), allowing the contractile response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
Expected Outcome: ET-1 will induce a potent and concentration-dependent contraction of the aortic rings. Pre-incubation with BQ-123 should cause a significant rightward shift in the ET-1 concentration-response curve, indicating competitive antagonism at the ET-A receptor. The effect of BQ-788 may be more complex, potentially showing a slight attenuation or no effect, depending on the relative contribution of smooth muscle ET-B receptors to contraction in the specific vascular bed.
Protocol 3: Pro-inflammatory Cytokine Expression Analysis
ET-1 can induce an inflammatory phenotype in various cell types.[4][31][32]
Objective: To determine if ET-1 induces the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) and to identify the mediating receptor.
Materials:
-
Relevant cell type (e.g., endothelial cells, macrophages)
-
ET-1, BQ-123, BQ-788
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target cytokines (e.g., IL-6, IL-8) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and real-time PCR system
-
ELISA kits for target cytokines
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with ET-1, with or without antagonist pre-treatment, as described in Protocol 1.
-
RNA Extraction and qPCR:
-
After a suitable incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your cytokines of interest and a housekeeping gene for normalization.
-
-
Protein Secretion (ELISA):
-
After the treatment period, collect the cell culture supernatant.
-
Perform an ELISA for the secreted cytokines of interest according to the manufacturer's instructions.
-
-
Data Analysis:
-
For qPCR, calculate the relative gene expression using the ΔΔCt method.
-
For ELISA, generate a standard curve and determine the concentration of the cytokine in each sample.
-
Expected Outcome: ET-1 stimulation is expected to increase both the mRNA expression and protein secretion of pro-inflammatory cytokines. This effect should be blocked by the antagonist for the receptor subtype mediating this inflammatory response.
Conclusion
The rigorous confirmation of an ET-1 induced phenotype relies on a well-structured experimental approach that incorporates specific and well-characterized receptor antagonists. By systematically blocking the ET-A and ET-B receptors, researchers can dissect the underlying signaling pathways and confidently attribute an observed biological response to a specific arm of the endothelin system. The protocols and comparative data presented in this guide offer a framework for designing and executing self-validating experiments, ensuring the generation of high-quality, publishable data.
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Ribeiro, D. S., Ferreira, P., Maia-Rocha, C., & Brás-Silva, C. (2016). Pulmonary arterial hypertension: Basic knowledge for clinicians. ResearchGate. [Link]
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Salani, D., Taraboletti, G., Rosanò, L., Di Castro, V., Borsotti, P., Giavazzi, R., & Bagnato, A. (2000). Endothelin-1 induces an angiogenic phenotype in cultured endothelial cells and stimulates neovascularization in vivo. The American Journal of Pathology, 157(5), 1703–1711. [Link]
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Harrington, L. S., Falph, B., Gias, E., & Gumbleton, M. (2020). Endothelin-1-induced endothelial microvesicles impair endothelial cell function. Journal of Applied Physiology, 128(6), 1647–1657. [Link]
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National Center for Biotechnology Information. (n.d.). Macitentan (Opsumit). NCBI Bookshelf. [Link]
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Klabunde, R. E. (n.d.). Endothelin. CV Physiology. [Link]
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Kirkby, N. S., & Lip, G. Y. (2002). Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents. Heart, 88(5), 447–449. [Link]
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Logsdon, A. F., Crihfield, A., & Al-Ahmad, A. (2024). Endothelin-1 (ET-1) contributes to senescence and phenotypic changes in brain pericytes in diabetes-mimicking conditions. bioRxiv. [Link]
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Davenport, A. P., & Kuc, R. E. (2018). Endothelin Receptors and Their Antagonists. Seminars in Nephrology, 38(2), 163–174. [Link]
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Cazaña, F. J., & Girbes, A. R. (2012). The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis. The Scientific World Journal, 2012, 984547. [Link]
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Salani, D., Taraboletti, G., Rosanò, L., Di Castro, V., Borsotti, P., Giavazzi, R., & Bagnato, A. (2000). Endothelin-1 induces an angiogenic phenotype in cultured endothelial cells and stimulates neovascularization in vivo. The American journal of pathology, 157(5), 1703–1711. [Link]
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Raphael, I., & D'Orléans-Juste, P. (2015). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Current Hypertension Reviews, 11(2), 103–111. [Link]
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Wang, Y., Zhang, Y., & Wang, Y. (2021). Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats. Evidence-Based Complementary and Alternative Medicine, 2021, 6696436. [Link]
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El-Mas, M. M., & Abdel-Rahman, A. A. (2016). Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease. Current Pharmaceutical Design, 22(31), 4848–4861. [Link]
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Rosanò, L., Di Castro, V., Spinella, F., & Bagnato, A. (2009). Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells. Journal of Neurochemistry, 111(4), 933–944. [Link]
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Rehman, A., & Kumar, A. (2023). Bosentan. In StatPearls. StatPearls Publishing. [Link]
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ResearchGate. (n.d.). BQ-788, A Selective Endothelin ETB Receptor Antagonist. [Link]
-
National Center for Biotechnology Information. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Subbannayya, Y., Pinto, S. M., & Prasad, T. S. K. (2019). A network map of endothelin mediated signaling pathway. Journal of Cell Communication and Signaling, 13(2), 275–281. [Link]
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Wikipedia. (2023, April 20). Endothelin receptor. [Link]
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Wikipedia. (2023, March 21). Macitentan. [Link]
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Kowalczyk, A., Kleniewska, P., & Pawliczak, R. (2015). The role of endothelin-1 and endothelin receptor antagonists in the pathogenesis of cardiovascular diseases. Postepy Higieny I Medycyny Doswiadczalnej, 69, 1–12. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Bosentan? Patsnap Synapse. [Link]
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Pulmonary Hypertension Association. (n.d.). Ambrisentan (Letairis). [Link]
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Harrington, L. S., Falph, B., Gias, E., & Gumbleton, M. (2020). Endothelin-1-induced endothelial microvesicles impair endothelial cell function. Journal of Applied Physiology, 128(6), 1647–1657. [Link]
-
Haynes, W. G., & Webb, D. J. (1998). Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men. British Journal of Clinical Pharmacology, 45(3), 211–216. [Link]
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GeneGlobe. (n.d.). Endothelin-1 Signaling. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Ambrisentan? Patsnap Synapse. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Macitentan? Patsnap Synapse. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Endothelin receptors. [Link]
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Dr.Oracle. (2025, August 29). What is the role of ETA (Endothelin Type A) and ETB (Endothelin Type B) receptors in hypertension treatment, particularly with medications like Bosentan (bosentan)?[Link]
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Preston, I. R., & Hill, N. S. (2013). Ambrisentan: a review of its use in pulmonary arterial hypertension. Therapeutic Advances in Respiratory Disease, 7(5), 295–309. [Link]
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The Company of Biologists. (2023). Endothelin signaling in development. Development, 150(23), dev201887. [Link]
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Channick, R. N. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of the American College of Cardiology, 63(25_suppl), 2828–2829. [Link]
-
Li, Y., et al. (2021). Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation. Frontiers in Immunology, 12, 638874. [Link]
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Steris Online. (2025, September 22). Ambrisentan 5 mg Uses, Mechanism of Action, Dosage & Side Effects. [Link]
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Okada, M., & Nishikibe, M. (2002). BQ-788, a selective endothelin ET(B) receptor antagonist. Cardiovascular Drug Reviews, 20(1), 53–66. [Link]
-
Medscape. (n.d.). Tracleer (bosentan) dosing, indications, interactions, adverse effects, and more. [Link]
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Humbert, M. (2010). Endothelin receptor antagonists in pulmonary arterial hypertension. European Respiratory Review, 19(118), 307–314. [Link]
-
Steris Healthcare. (2025, August 19). Bosentan 62.5 Uses, Benefits, Side Effects, Mechanism of Action & More. [Link]
-
Scott, L. J. (2014). Macitentan: A Review of Its Use in Patients with Pulmonary Arterial Hypertension. Drugs, 74(3), 339–350. [Link]
-
Taylor & Francis. (n.d.). BQ-123 – Knowledge and References. [Link]
-
Mekuria, A. B., Kifle, Z. D., & Abdelwuhab, M. (2021). Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Walsh Medical Media. [Link]
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JoVE. (2024, December 19). Treatment for Pulmonary Arterial Hypertension: Endothelin Receptor Antagonists. [Link]
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Safety Operating Guide
Endothelin-1 Acetate: Safe Handling & Disposal Protocol
Executive Safety Directive
Stop and Read: Endothelin-1 (ET-1) is not standard chemical waste. It is one of the most potent vasoconstrictors known to man. An accidental exposure of micrograms can induce severe systemic hypertension, coronary vasospasm, and potential ischemia.
The Golden Rule of ET-1 Disposal: "Deactivate chemically, but dispose thermally." While chemical oxidation breaks the peptide structure, the resulting sludge is still a hazardous chemical mixture. Incineration is the only method that guarantees zero residual biological activity.
Hazard Profile & Mechanistic Logic
To safely dispose of ET-1, you must understand what you are destroying.
-
The Molecule: ET-1 is a 21-amino acid peptide with two critical disulfide bridges (Cys1–Cys15 and Cys3–Cys11). These bridges lock the peptide into the specific conformation required to bind the
and receptors. -
The Vulnerability: The disulfide bonds are the structural "Achilles' heel." If you break these bonds, the peptide unfolds (denatures) and loses its receptor affinity.
-
The Chemical Weapon: Sodium Hypochlorite (NaOCl).[1][2] It acts via oxidative cleavage, attacking the sulfur-sulfur bonds and hydrolyzing the peptide backbone.
Toxicological Data Summary
| Parameter | Value | Significance |
| LD50 (IV, Rat) | ~10–15 µg/kg | Extremely High Toxicity. Treat as "Acutely Toxic."[3][4][5] |
| Target Organs | Cardiovascular, Renal, Pulmonary | Causes profound vasoconstriction. |
| Stability | High (due to disulfide locks) | Resistant to simple proteolysis; requires oxidative destruction. |
| GHS Classification | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled.[5] |
Disposal Decision Matrix
The following workflow illustrates the logical decision path for disposing of ET-1 in various states.
Figure 1: Decision matrix for Endothelin-1 waste streams. Note that liquid waste, even after deactivation, is routed to chemical waste collection, not the sewer.
Detailed Operational Protocols
Protocol A: Solid Waste (Lyophilized Powder & Vials)
Best for: Expired vials, residue in weigh boats, contaminated gloves.
The Logic: Attempting to dissolve and deactivate solids creates unnecessary exposure risk (aerosolization). Containment is safer than manipulation.
-
Do Not Open: If a vial is expired or unwanted, keep the stopper sealed.
-
Primary Containment: Place the vial/debris into a clear, sealable plastic bag (e.g., Ziploc).
-
Secondary Containment: Place the first bag into a second bag or a rigid, screw-top hazardous waste container.
-
Labeling: Affix a hazardous waste label. Clearly write: "Endothelin-1 (Solid) - Acutely Toxic - Do Not Open."
-
Disposal: Transfer to your facility's EHS department for High-Temperature Incineration .
Protocol B: Liquid Deactivation (The "Bleach Kill")
Best for: Leftover stock solutions, cell culture media, and pipette tips.
The Logic: We utilize alkaline hypochlorite. The high pH (NaOH) helps denature the protein structure, exposing the disulfide bonds to the hypochlorite (NaOCl) for oxidative cleavage.
Reagents Required:
-
Bleach Stock: Industrial strength sodium hypochlorite (10–15% NaOCl) or fresh household bleach (5–6% NaOCl).
-
Alkaline Additive (Optional but Recommended): 1N NaOH.
Step-by-Step:
-
Preparation: Perform all work in a certified chemical fume hood. Wear double nitrile gloves and eye protection.
-
Ratio: Add 1 volume of full-strength bleach to 1 volume of liquid waste .
-
Example: To 10 mL of ET-1 waste, add 10 mL of Bleach.
-
Note: If using dilute household bleach, ensure the final concentration in the mixture is at least 1-2% NaOCl .
-
-
Alkaline Boost: (For high concentrations >10 µM) Add NaOH to reach a final concentration of ~0.1N. This accelerates hydrolysis.
-
Incubation: Swirl gently. Let stand for 30 minutes .
-
Verification: The solution should smell strongly of chlorine.
-
Final Disposal: Collect the deactivated mixture into a carboy labeled "Deactivated Peptide Waste (Basic/Oxidizer)."
-
CRITICAL: Do NOT pour down the sink. The high pH and organic load often violate local environmental discharge permits.
-
Protocol C: Spill Management
Immediate Action Plan.
-
Evacuate & Ventilate: If a powder spill occurs outside a hood, evacuate the immediate area to let aerosols settle (15 min).
-
PPE Up: Double gloves, lab coat, goggles, and N95/P100 respirator (if powder is involved).
-
Cover: Gently cover the spill with paper towels soaked in 10% Bleach solution . Do not pour bleach directly onto powder (prevents aerosolization).
-
Wait: Allow 15–20 minutes contact time.
-
Wipe: Wipe up from the outside in.
-
Clean: Repeat with water to remove corrosive bleach residue.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16212950, Endothelin-1. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Biosafety: Toxin Inactivation and Chemical Deactivation. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Endothelin-1 | C109H159N25O32S5 | CID 16212950 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
